The core mechanism of imipramine is the inhibition of presynaptic neurotransmitter reuptake transporters.
| Target | Primary Action | Functional Outcome |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibition (High affinity; Kd = 1.4 nM) [1] | Increased synaptic serotonin levels, enhanced serotonergic neurotransmission [2] [1] |
| Norepinephrine Transporter (NET) | Inhibition (Kd = 37 nM) [1] | Increased synaptic norepinephrine levels, enhanced noradrenergic neurotransmission [2] [1] |
| Dopamine Transporter (DAT) | Minor inhibition (secondary action) [1] | Modest increase in dopamine signaling (contribution is less defined) [1] |
As a tertiary amine TCA, imipramine is more selective for SERT than NET [3]. Its active metabolite, desipramine, is a secondary amine and is more NET-selective [3] [1].
Imipramine's primary mechanism: blocking serotonin and norepinephrine reuptake transporters (SERT/NET) to increase synaptic neurotransmitter levels.
Imipramine exerts antagonistic effects on several other receptors, which largely contribute to its side effect profile.
| Receptor Type | Action of Imipramine | Clinical Correlation |
|---|---|---|
| Muscarinic Acetylcholine (M1-5) | Antagonism [2] | Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment [2] [4] |
| Histamine (H1) | Antagonism [2] | Sedative effects: Drowsiness, sedation; also weight gain [2] [4] |
| Alpha-1 Adrenergic | Antagonism [2] | Cardiovascular effects: Orthostatic hypotension, dizziness, reflex tachycardia [2] [4] |
| Serotonin (5-HT2A, 5-HT2C) | Antagonism (minor contribution) [1] | Possible mood modulation (complex interaction with serotonin system) [1] |
Imipramine's receptor antagonism profile and the associated clinical side effects.
Research on imipramine's mechanism and effects utilizes various in vivo and in vitro models.
The FST is a standard behavioral assay for screening antidepressant activity [5].
Imipramine's effect on drug-metabolizing enzymes is crucial for understanding drug-drug interactions [6].
Imipramine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes [1].
| Metabolic Pathway | Responsible CYP Enzyme(s) | Key Metabolite(s) |
|---|---|---|
| N-Demethylation | CYP1A2, CYP3A4, CYP2C19 [1] | Desipramine (Active; more NET-selective) [3] [1] |
| Aromatic 2-Hydroxylation | CYP2D6 [1] | 2-Hydroxyimipramine (Inactive) [1] |
| Other Pathways | Minor dealkylation and demethylation [1] | Didemethylimipramine and others [1] |
Less than 5% of the orally administered dose is excreted unchanged in urine [1].
Primary hepatic metabolism of imipramine by Cytochrome P450 enzymes, producing active and inactive metabolites.
Recent research suggests that imipramine's therapeutic effect involves long-term neuroadaptive changes beyond initial receptor binding.
The information presented integrates foundational knowledge with contemporary research findings on imipramine's molecular and systemic actions. The experimental protocols offer a template for investigating its mechanisms and interactions in a research setting.
| Parameter | Details |
|---|---|
| Metabolizing Enzymes | Primarily CYP2C19 [1]; also listed as a drug affected by age-related decreases in hepatic metabolism [2]. |
| Metabolite | Desipramine (active metabolite) [2]. |
| Impact of Genetic Polymorphism | CYP2C19 poor metabolizers have reduced enzyme activity, potentially leading to altered drug concentrations [1]. |
| Age-Related Changes | Hepatic metabolism decreases with age, requiring potential dose adjustments in older adults [2]. |
For a deeper understanding, here are methodologies and findings from key research areas.
1. Cellular Mechanism of Action A study investigated imipramine's intracellular action on M-type potassium channels (KCNQ) in rat superior cervical ganglion neurons [3].
Imipramine inhibits M-current via PLC-mediated PIP2 depletion [3].
2. Genetic Influences on Metabolism Clinical observations confirm the importance of pharmacogenetics in imipramine metabolism [1].
CYP2C19*2, CYP2C19*3) can result in poor metabolizer phenotypes. These individuals may experience higher concentrations of imipramine, increasing the risk of side effects and requiring lower doses [1]. The relationship between genotype and metabolic phenotype is shown below.
Genetic polymorphisms in CYP2C19 significantly influence imipramine metabolism and clinical outcomes [1].
Tricyclic antidepressant drugs like imipramine hydrochloride are surface-active and can form a liquid membrane on a supporting membrane, such as cellulose acetate, when their concentration exceeds the critical micelle concentration (CMC) [1]. This liquid membrane acts as a physical barrier that can regulate the permeability of various biological molecules.
The specific orientation of the imipramine liquid membrane relative to the permeating substance is crucial [1]:
This reduction in passive transport is believed to contribute to imipramine's mechanism of action by reducing the uptake of biogenic amines like noradrenaline and dopamine in nervous tissue [1].
The table below shows solute permeability data for biogenic amines and cations, demonstrating how imipramine liquid membrane orientation influences permeability [1].
| Permeant | Control (ω₁) | Hydrophobic Surface (ω₂) | Hydrophilic Surface (ω₃) |
|---|---|---|---|
| Dopamine | 2.657 × 10⁻¹⁰ | 1.048 × 10⁻¹⁰ | 4.337 × 10⁻¹⁰ |
| Noradrenaline | 9.893 × 10⁻¹⁰ | 4.820 × 10⁻¹⁰ | 1.210 × 10⁻⁹ |
| Adrenaline | 4.625 × 10⁻¹⁰ | 1.768 × 10⁻¹⁰ | 6.887 × 10⁻¹⁰ |
| 5-Hydroxytryptamine | 2.272 × 10⁻¹⁰ | 0.973 × 10⁻¹⁰ | 9.541 × 10⁻¹⁰ |
| Sodium (chloride) | 0.862 × 10⁻¹⁰ | 0.469 × 10⁻¹⁰ | 0.712 × 10⁻¹⁰ |
| Potassium (chloride) | 4.757 × 10⁻¹⁰ | 1.383 × 10⁻¹⁰ | 1.861 × 10⁻¹⁰ |
| Calcium (chloride) | 0.566 × 10⁻¹⁰ | 0.102 × 10⁻¹⁰ | 0.208 × 10⁻¹⁰ |
> Experimental Context: this compound concentration = 5.92 × 10⁻⁴ M; Temperature = 37 ± 0.1°C; ω values in moles N⁻¹ sec⁻¹. Control (ω₁) shows permeability without imipramine.
This method demonstrates liquid membrane formation and measures its effect on solute transport [1].
Studying interactions between imipramine and non-ionic surfactants (e.g., Triton X-100) provides insight into behavior that models drug-biomembrane interactions [2].
The liquid membrane formation by imipramine is directly relevant to its clinical effects:
The diagram below summarizes the liquid membrane formation process and its biological consequences.
> Liquid membrane formation by imipramine and its pharmacological effects.
The experimental workflow for investigating mixed micellization behavior is outlined below.
> Workflow for studying imipramine-surfactant mixed micellization.
Imipramine, recognized as the prototypical tricyclic antidepressant (TCA), represents a landmark compound in psychopharmacology. First discovered in 1951 and introduced for clinical use in 1957, imipramine established the therapeutic potential of chemical modulation of mood disorders and continues to serve as a reference compound in neuropharmacology research. Chemically classified as a dibenzazepine derivative, imipramine features a tricyclic ring system with an alkyl amine substituent on the central ring (structural formula: C₁₉H₂₄N₂, molecular weight: 280.4073 g/mol) [1]. While its primary indications include major depressive disorder and nocturnal enuresis in children, imipramine demonstrates efficacy across a spectrum of conditions including chronic neuropathic pain, panic disorder, and post-traumatic stress disorder [1] [2].
Despite the development of newer antidepressant classes with improved safety profiles, imipramine maintains significance in both clinical practice and research settings due to its well-characterized pharmacology and robust efficacy, particularly in treatment-resistant cases. This whitepaper provides a comprehensive technical analysis of imipramine's properties, mechanisms, and research applications tailored to drug development professionals and neuroscientists. We synthesize contemporary understanding of its multifaceted mechanisms, including emerging evidence regarding its neuroimmunomodulatory properties that extend beyond classical monoamine theories of antidepressant action.
Imipramine exerts its primary therapeutic effects through potent inhibition of the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters. As a tertiary amine TCA, imipramine demonstrates greater affinity for SERT over NET, with dissociation constant (Kᵢ) values of 1.3-1.4 nM for SERT and 20-37 nM for NET in human studies [1] [3]. The drug's comprehensive receptor interaction profile extends beyond monoamine reuptake inhibition to include significant activity at numerous receptor systems, which accounts for both its therapeutic effects and side effect profile.
Table 1: Receptor Binding Profile of Imipramine and Its Active Metabolite Desipramine
| Receptor/Transporter | Imipramine Kᵢ (nM) | Desipramine Kᵢ (nM) | Functional Consequence |
|---|---|---|---|
| SERT | 1.3-1.4 | 17.6-163 | Primary antidepressant mechanism |
| NET | 20-37 | 0.63-3.5 | Arousal, energy, motivation |
| Muscarinic M1 | 42 | 110 | Anticholinergic effects |
| Histamine H1 | 7.6-37 | 60-110 | Sedation, weight gain |
| α₁-adrenergic | 32 | 23-130 | Orthostatic hypotension |
| 5-HT₂A | 80-150 | 115-350 | Unknown clinical significance |
| D₂ | 620-726 | 3400 | Extrapyramidal effects (rare) |
| hERG channel | 3400 | ND | QTc prolongation risk |
The anticholinergic activity of imipramine results from its antagonism at muscarinic acetylcholine receptors (Kᵢ = 46 nM for mACh), while its sedative properties primarily derive from histamine H₁ receptor blockade (Kᵢ = 7.6-37 nM) [1] [3]. Additionally, imipramine demonstrates moderate affinity for α₁-adrenergic receptors (Kᵢ = 32 nM), contributing to cardiovascular side effects including orthostatic hypotension [2]. The drug's complex pharmacodynamic profile necessitates careful consideration in both clinical use and research applications, particularly regarding side effect management and drug-drug interactions.
Imipramine exhibits favorable absorption characteristics with >95% oral bioavailability, though significant interindividual variability exists (29-77%) due to extensive first-pass metabolism [1]. Peak plasma concentrations typically occur within 2-6 hours post-administration, with absorption primarily occurring in the small intestine where the basic amine groups remain unionized, facilitating transmembrane passage [1]. The drug demonstrates extensive tissue distribution with an apparent volume of distribution of 10-20 L/kg, reflecting high lipid solubility and extensive extravascular binding [1].
Table 2: Pharmacokinetic Parameters of Imipramine and Desipramine
| Parameter | Imipramine | Desipramine |
|---|---|---|
| Bioavailability | 29-77% (oral) | N/A |
| Protein Binding | 60-96% | Similar to parent compound |
| Metabolism | Hepatic (CYP2C19, CYP2D6, CYP1A2, CYP3A4) | Hepatic (CYP2D6) |
| Active Metabolites | Desipramine, others | Didemethylimipramine |
| Elimination Half-life | 12 hours | 22.5 hours |
| Clearance | 1 L/h/kg | 1.8 L/h/kg |
| Primary Excretion Route | Urine (80%) | Urine |
| Therapeutic Range (combined) | 150-300 ng/mL | - |
| Toxic Threshold | >500 ng/mL | - |
Imipramine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C19 mediating N-demethylation to form the active metabolite desipramine (a secondary amine TCA with predominantly noradrenergic activity) [1] [4]. Both imipramine and desipramine are subsequently hydroxylated by CYP2D6, followed by glucuronidation [1]. The mean half-life of imipramine is approximately 12 hours, while desipramine exhibits a longer half-life of 22.5 hours, contributing to sustained pharmacological activity [1]. Notably, less than 5% of administered imipramine is excreted unchanged, with approximately 80% of metabolites eliminated renally and 20% fecally [1].
The biotransformation of imipramine represents a critical determinant of its pharmacokinetics, therapeutic efficacy, and toxicity profile. The primary metabolic pathway involves N-demethylation via CYP2C19 to form desipramine, which possesses independent antidepressant activity primarily through norepinephrine reuptake inhibition [1] [4]. Both imipramine and desipramine undergo aromatic hydroxylation mediated predominantly by CYP2D6, producing 2-hydroxy metabolites that undergo subsequent glucuronidation [4]. Minor metabolic pathways include dealkylation to form an imidodibenzyl product as well as demethylation of desipramine to didemethylimipramine [1].
The following diagram illustrates the major metabolic pathways of imipramine:
Major Metabolic Pathways of Imipramine: The diagram illustrates the primary hepatic metabolism of imipramine, highlighting the key cytochrome P450 enzymes involved in its biotransformation and elimination.
Pharmacogenetic polymorphisms significantly influence imipramine metabolism and clinical response. Specifically, genetic variations in CYP2D6 and CYP2C19 enzymes determine metabolic status, categorized as poor (PM), intermediate (IM), normal (NM), rapid (RM), or ultrarapid metabolizers (UM) [4]. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have established dosing recommendations based on CYP genotype, with PMs requiring 30-50% dose reductions and UMs potentially needing increased doses (up to 1.7× standard dose) to achieve therapeutic efficacy [4].
Table 3: Pharmacogenomic Dosing Recommendations for Imipramine
| Genotype/Phenotype | CPIC Recommendation | DPWG Recommendation | Rationale |
|---|---|---|---|
| CYP2D6 UM | Avoid TCA or titrate to higher dose with TDM | Use 170% of standard dose with TDM | Reduced drug exposure, risk of therapeutic failure |
| CYP2D6 IM | 25% reduction in starting dose, TDM | 70% of standard dose with TDM | Moderate increase in drug exposure |
| CYP2D6 PM | 50% reduction in starting dose, TDM | 30% of standard dose with TDM | Significantly increased drug exposure, toxicity risk |
| CYP2C19 UM | Avoid tertiary amine TCAs | No action required | Altered imipramine/desipramine ratio |
| CYP2C19 PM | 50% reduction in starting dose, TDM | 70% of standard dose with TDM | Increased combined drug exposure |
Therapeutic drug monitoring (TDM) represents an essential component of imipramine pharmacotherapy, with a combined therapeutic range for imipramine and desipramine of 150-300 ng/mL [4]. Plasma concentrations exceeding 500 ng/mL are considered toxic and associated with increased risk of serious adverse effects, including cardiotoxicity [4]. The narrow therapeutic index of imipramine necessitates particular caution in patients with genetic polymorphisms affecting CYP2D6 and CYP2C19 activity, as well as those taking concomitant medications that inhibit these enzymes.
Emerging evidence indicates that imipramine possesses significant immunomodulatory properties that may contribute to its therapeutic effects beyond monoamine reuptake inhibition. Preclinical studies demonstrate that imipramine attenuates stress-induced increases in proinflammatory cytokines, including IL-6, in both plasma and central nervous system compartments [5]. Additionally, imipramine administration reduces monocyte and granulocyte trafficking from bone marrow to circulation and brain in response to psychosocial stress, effectively mitigating neuroinflammatory signaling pathways [5].
At the molecular level, imipramine inhibits NF-κB-dependent gene expression, a key signaling pathway in inflammation. Specifically, imipramine suppresses TNFα-induced CXCL1 expression in astrocytes by inhibiting IκBα phosphorylation and subsequent NF-κB nuclear translocation [6]. This mechanism disrupts the communication between astrocytes and microglia, reducing microglial migration to sites of inflammation and potentially limiting neuroinflammation [6]. The following diagram illustrates this neuroimmunological mechanism:
Imipramine's Effect on Neuroinflammatory Signaling: This diagram illustrates how imipramine inhibits the NF-κB pathway in astrocytes, reducing CXCL1-mediated microglial migration and neuroinflammation.
Imipramine demonstrates pronounced effects on the hypothalamic-pituitary-adrenal (HPA) axis and sympathetic nervous system (SNS) activation during stress exposure. In murine models of repeated social defeat (RSD), imipramine treatment abrogated stress-induced corticosterone elevations and prevented the development of anxiety-like and depressive-like behaviors [5]. These effects were associated with normalized microglial activation states and reduced accumulation of peripheral macrophages in CNS regions involved in threat appraisal and emotional processing [5].
The immunomodulatory effects of imipramine appear particularly relevant in the context of stress-induced priming of neuroimmune circuits. Research indicates that imipramine reverses established microglial activation and neuroinflammatory signaling even 24 days after stress cessation, suggesting capacity to reverse maladaptive immunological set points established by chronic stress [5]. This persistent modification of neuroimmune function may contribute to the delayed therapeutic onset characteristic of antidepressants and provides intriguing targets for novel antidepressant development.
Animal models of depression and anxiety provide essential platforms for investigating imipramine's mechanisms and efficacy. The repeated social defeat (RSD) paradigm in mice represents a well-validated protocol for studying stress-related behaviors and neuroimmune responses [5]. In this model, C57BL/6 mice are exposed to an aggressive CD-1 intruder for 2 hours daily over 6 consecutive days, inducing robust physiological and behavioral changes. Imipramine administration (typically 15-20 mg/kg/day) via drinking water or intraperitoneal injection begins several days prior to stress initiation and continues throughout the protocol [5].
Behavioral assessments following imipramine treatment in preclinical models include:
Tissue collection and analysis protocols typically include plasma corticosterone measurement via ELISA, flow cytometric analysis of immune cell populations in bone marrow, spleen, and brain, and quantification of cytokine/chemokine expression using RT-PCR or multiplex immunoassays [5]. For neuroinflammatory studies, immunohistochemical analysis of microglial activation markers (Iba1, CD68) and proinflammatory mediators in specific brain regions (prefrontal cortex, amygdala, hippocampus) provides crucial data on CNS immune status [5].
Therapeutic drug monitoring represents a critical component of imipramine research and clinical management. The established therapeutic range for the combined concentration of imipramine and its active metabolite desipramine is 150-300 ng/mL, with toxicity concerns emerging above 500 ng/mL [4]. Blood collection for TDM should occur at steady state (typically 4-5 days after dose stabilization), with trough levels measured immediately before the next dose [4].
Clinical trial designs evaluating imipramine efficacy should incorporate:
For translational neuroimmunology studies, protocols may include serial measurement of inflammatory biomarkers (CRP, IL-6, TNF-α) in conjunction with clinical response assessment. Neuroimaging approaches (fMRI, PET) can evaluate functional and neurochemical correlates of treatment response, particularly in regions rich in monoamine innervation (prefrontal cortex, anterior cingulate, amygdala) [7].
Imipramine continues to serve as a foundational compound in psychopharmacology, with mechanisms extending beyond initial monoamine hypotheses to include complex neuroimmunomodulatory effects. Its comprehensive receptor interaction profile, genetically influenced metabolism, and impact on stress-induced neuroinflammation make it both a valuable therapeutic agent and research tool. The dose-response relationship and narrow therapeutic index necessitate careful clinical management, particularly in special populations and those with pharmacogenetic variants affecting metabolic capacity.
Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug that exhibits amphiphilic properties and surface activity similar to conventional surfactants. This comprehensive technical review examines the self-association behavior of IMP and its mixed micellization with various surfactants, particularly the non-ionic surfactant Triton X-100 (TX-100). The formation of mixed micelles demonstrates significant synergistic effects, reducing the critical micelle concentration (CMC) values by more than ten-fold compared to IMP alone. These interactions have substantial implications for pharmaceutical applications, including enhanced drug solubility, stability, and bioavailability, while potentially reducing side effects through lower dosage requirements. Experimental data obtained through tensiometry, conductometry, UV-Visible, 1H NMR, and FT-IR spectroscopic methods provide robust evidence for these interactions across various physiological-relevant media including aqueous, saline, and urea solutions.
Triton X-100 (TX-100):
Bile Salts:
Experimental workflow for studying IMP-surfactant systems
Table 1: Experimentally determined CMC values for pure components and mixed systems
| System | Temperature (K) | CMC (mmol·kg⁻¹) | Medium | Reference |
|---|---|---|---|---|
| IMP (Pure) | 298 | 9.09 (0.00909 mm) | Aqueous | [6] |
| TX-100 (Pure) | 298 | 0.24 | Aqueous | [2] [4] |
| IMP+TX-100 (Mixed) | 298 | ~0.02 (average) | Aqueous | [2] [4] |
| IMP+TX-100 (Mixed) | 298 | <0.02 (reduced) | 50 mmol·kg⁻¹ NaCl | [2] [4] |
| IMP+TX-100 (Mixed) | 298 | >0.02 (increased) | 250 mmol·kg⁻¹ urea | [2] [4] |
| SC (Pure) | 300 | 12.0 | Aqueous | [6] |
| SDC (Pure) | 300 | 6.0 | Aqueous | [6] |
| IMP+SC (0.08:0.1) | 300 | 0.022 | Aqueous | [6] |
| IMP+SDC (0.08:0.1) | 300 | 0.022 | Aqueous | [6] |
Table 2: Surface and thermodynamic parameters for IMP-surfactant systems
| Parameter | IMP+TX-100 (Aqueous) | IMP+TX-100 (NaCl) | IMP+TX-100 (Urea) | Reference |
|---|---|---|---|---|
| βσ (Interaction Parameter) | Negative (indicating synergism) | More negative | Less negative | [2] [3] |
| ΔG°ads (kJ·mol⁻¹) | Negative | More negative | Less negative | [2] [3] |
| ΔG°m (kJ·mol⁻¹) | Negative (spontaneous) | More negative | Less negative | [4] [6] |
| Γmax (mol·m⁻²) | ~2.5-4.5 × 10⁻⁶ | Higher than aqueous | Lower than aqueous | [2] [3] |
| Amin (Ų) | ~40-70 | Smaller than aqueous | Larger than aqueous | [2] [3] |
The formation of mixed micelles between IMP and TX-100 demonstrates significant synergistic effects with negative interaction parameters (βσ and βRb) indicating strong attractive interactions [2] [4]. The molecular arrangement involves:
Molecular interaction mechanism between IMP and surfactants in mixed micelle formation
The mixed micelle formation between IMP and TX-100 offers significant pharmaceutical advantages:
The use of non-ionic surfactants like TX-100 as drug carriers is particularly advantageous because:
The comprehensive investigation of this compound's surface activity and mixed micellization behavior reveals substantial potential for pharmaceutical optimization. The synergistic interactions between IMP and non-ionic surfactants like TX-100 result in significantly improved physicochemical properties, including reduced CMC values, enhanced surface activity, and more favorable thermodynamic parameters. These findings provide a robust scientific foundation for developing advanced drug delivery systems that maximize therapeutic efficacy while minimizing adverse effects.
Future research directions should focus on:
Competitive inhibition of hSERT by imipramine occurs in the central substrate binding site, fully overlapping with the serotonin binding site. Key protein-ligand contact points definitively orient the molecule [1]:
This binding mode, validated through paired mutation ligand analog complementation studies, differs from substrate binding and underpins the competitive inhibition mechanism [1].
Imipramine's orientation within hSERT involves key interactions like the Asp98 salt bridge [1].
Ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method can be used for precise quantification of imipramine and its active metabolite, desipramine, in biological samples [2].
Key Protocol Steps [2]:
Method Performance Data [2]:
| Parameter | Imipramine | Desipramine |
|---|---|---|
| Linearity Range | 5.0–1000.0 ng/mL | 5.0–250.0 ng/mL |
| Limit of Quantification | 5.0 ng/mL | 5.0 ng/mL |
| Intraday Precision | 2.2–3.6% | 1.7–4.2% |
| Interday Precision | 2.6–5.0% | 2.0–8.4% |
| Accuracy | 93.6–106.6% | 94.1–106.4% |
Understanding imipramine's amphiphilic nature and precise binding orientation provides a foundation for rational drug design and reveals potential new applications:
Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug with inherent amphiphilic properties, characterized by a large hydrophobic tricyclic ring and a hydrophilic alkylamine head group. Similar to conventional surfactants, IMP molecules self-associate in solution to form micellar structures upon reaching a critical concentration. However, its standalone micellization occurs at a high critical micelle concentration (cmc), necessitating large drug doses that can lead to undesirable side effects [1] [2]. Current research focuses on mixed micelle systems combining IMP with surfactant carriers like Benzethonium Chloride (BZCl) or Triton X-100 (TX-100) to significantly lower the cmc, enhance solubilization, and improve therapeutic efficacy while reducing side effects [1] [3].
The micellization process is fundamentally governed by thermodynamics. This guide provides a comprehensive technical overview of the experimental protocols and thermodynamic parameters characterizing IMP micellization and its behavior in mixed surfactant systems, presenting quantitative data essential for formulating advanced drug delivery vehicles.
The following section details the standard experimental protocols used for characterizing the micellization behavior of IMP and its mixtures.
Purpose: To determine the critical micelle concentration (cmc) and parameters related to adsorption at the air-liquid interface [1] [2].
Procedure:
Data Analysis:
The workflow for this methodology is illustrated below:
Experimental workflow for surface tensiometry to determine cmc.
Purpose: To provide molecular-level validation of interactions between IMP and surfactant molecules.
FT-IR Spectroscopy:
UV-Visible Spectroscopy:
The thermodynamic stability and spontaneity of micelle formation are assessed by key parameters, primarily the Gibbs free energy of micellization (ΔG°ₘᵢᶜ). The data for IMP and its mixtures are summarized in the table below.
Table 1: Thermodynamic and Micellar Parameters for Imipramine (IMP) and Mixed Systems
| System / Medium | cmc (Pure IMP) | cmc (Mixed System) | β (Interaction Parameter) | ΔG°ₘᵢᶜ (kJ/mol) | Key Findings & Synergism |
|---|---|---|---|---|---|
| IMP + Benzethonium Chloride (BZCl) [1] | |||||
| • Aqueous | ~ 49 mmol·kg⁻¹ | Lower than ideal | Negative (βᴿᵇ) | Negative | Strong synergism; mixed cmc lower than individual components. |
| • 50 mmol·kg⁻¹ NaCl | Decreases | Decreases vs. aqueous | More Negative | More Negative | Salt screens electrostatic repulsion, promoting micellization. |
| • Urea/Thiourea | Increases | Increases vs. aqueous | Less Negative | Less Negative | Urea disrupts H-bonding/ hydrophobic effect, inhibiting micellization. |
| IMP + Triton X-100 (TX-100) [3] [2] | |||||
| • Aqueous | ~ 49 mmol·kg⁻¹ | Lower than ideal | Negative (βσ) | Negative | Attractive interaction; spontaneous mixed micelle formation. |
| • 50 mmol·kg⁻¹ NaCl | Decreases | Decreases further | More Negative | More Negative | Enhanced spontaneity and surface activity. |
| • 250 mmol·kg⁻¹ Urea | Increases | Increases | Less Negative | Less Negative | Reduced spontaneity of micellization. |
The formation of mixed micelles between IMP and surfactants like TX-100 is an entropy-driven process. In aqueous solution, water molecules form ordered structures around the hydrophobic drug and surfactant tails. Micellization occurs when the amphiphiles aggregate, releasing these structured water molecules into the bulk, resulting in a significant increase in entropy that drives the process despite an enthalpic penalty from the disruption of van der Waals interactions between water molecules [3].
The following diagram illustrates the molecular organization within a mixed micelle and the key interactions:
Molecular structure and interactions in a IMP/TX-100 mixed micelle.
The insights gained from thermodynamic studies of IMP micellization are directly applicable to rational drug delivery design.
The thermodynamic investigation of imipramine micellization reveals that while the drug alone has limited self-association capability, its combination with suitable surfactant carriers (both ionic like BZCl and non-ionic like TX-100) results in highly synergistic mixed systems. The negative values of ΔG°ₘᵢᶜ and the interaction parameter β across different media confirm the spontaneity and stability of these mixed micelles.
Imipramine hydrochloride (IMP), a tricyclic antidepressant drug, requires precise analytical methods for quality control in pharmaceutical formulations and clinical monitoring. UV spectrophotometry remains one of the most widely used techniques for its determination due to its simplicity, cost-effectiveness, and adequate sensitivity for many applications. These application notes provide a comprehensive collection of validated UV spectrophotometric methods for the quantitative analysis of this compound, ranging from simple direct detection to advanced derivative and charge-transfer complexation techniques. Each method has been optimized for specific analytical scenarios, including single-drug formulations, combination products, and specialized research applications. The protocols include complete validation data according to International Conference on Harmonisation (ICH) guidelines, ensuring reliability and reproducibility for pharmaceutical analysis in research and quality control settings.
The following table summarizes the key UV spectrophotometric methods available for the analysis of this compound, providing researchers with a quick reference for selecting the most appropriate methodology based on their specific analytical requirements.
Table 1: Comparison of UV Spectrophotometric Methods for this compound Analysis
| Method Type | λmax (nm) | Linear Range | Key Reagents | Applications | Key Advantages |
|---|---|---|---|---|---|
| Direct UV | 251 | 1-25 μg/mL | Methanol | Single-component formulations | Simple, rapid, minimal reagents [1] [2] |
| Charge-Transfer Complex | 526 | 1.96-19.63 mg% | Chloranilic acid | Quality control | Enhanced sensitivity, thermodynamic data [3] |
| Simultaneous Equation | 251 & 264.5 | 1-25 μg/mL (IMP) & 1-10 μg/mL (CLR) | Methanol | IMP+Chlordiazepoxide combinations | Multi-component analysis without separation [1] [2] |
| Q-Absorbance Ratio | 220 (isoabsorptive) & 264.5 | 1-25 μg/mL (IMP) & 1-10 μg/mL (CLR) | Methanol | IMP+Chlordiazepoxide combinations | Uses isoabsorptive point for quantification [1] [2] |
| First Derivative | 219 (IMP) & 231.5 (CLR) | 1-20 μg/mL (IMP) & 2-24 μg/mL (CLR) | Methanol | IMP+Chlordiazepoxide combinations | Eliminates spectral interference [1] [2] |
| Oxidation-Based | 620 | 1-14 μg/mL | Potassium dichromate & H₂SO₄ | Tablet formulations | High molar absorptivity, green colored product [4] |
Principle: This method utilizes the inherent UV absorption of this compound in methanol at 251 nm, following the Beer-Lambert Law for quantification. It is the simplest approach for single-component analysis of this compound in pharmaceutical formulations.
Materials and Equipment:
Reagent Preparation:
Sample Preparation:
Procedure:
Calculation:
Where: C = Concentration from calibration curve (μg/mL) D = Dilution factor V = Volume of initial extract (mL) AW = Average weight of tablet (mg) W = Weight of sample powder taken (mg)
Principle: This method is based on the formation of a charge-transfer complex between this compound (n-donor) and chloranilic acid (π-acceptor), resulting in a colored complex with maximum absorption at 526 nm. This approach offers enhanced sensitivity compared to direct UV measurement.
Materials and Equipment:
Reagent Preparation:
Procedure:
Optimization Parameters:
Principle: This approach enables the quantification of this compound in combination with chlordiazepoxide without prior separation, utilizing simultaneous equation and absorbance ratio methods based on the respective absorbance maxima of each drug.
Materials and Equipment:
Procedure for Simultaneous Equation Method:
Prepare standard solutions of both this compound (1-25 μg/mL) and chlordiazepoxide (1-10 μg/mL) in methanol.
Scan the solutions in the UV range 200-400 nm to determine λmax values (251 nm for IMP, 264.5 nm for CLR).
Measure the absorbance of standard solutions at both wavelengths and determine absorptivity coefficients.
For sample analysis, measure the absorbance of the mixed solution at both wavelengths.
Calculate the concentrations using the following simultaneous equations:
Where: A1 = Absorbance at 251 nm A2 = Absorbance at 264.5 nm Cx = Concentration of this compound Cy = Concentration of chlordiazepoxide
Procedure for Q-Absorbance Ratio Method:
Identify the isoabsorptive point at 220 nm from the overlay spectra of both drugs.
Measure the absorbance of standard and sample solutions at 220 nm (isoabsorptive point) and 264.5 nm (λmax of CLR).
Calculate the concentration of this compound using the formula:
Where: QM = A2/A1 (sample mixture) QX = ax2/ax1 (IMP) QY = ay2/ay1 (CLR) A1 = Absorbance at 220 nm ax1, ay1 = Absorptivity of IMP and CLR at 220 nm ax2, ay2 = Absorptivity of IMP and CLR at 264.5 nm
Procedure for First-Derivative Spectrophotometry:
Principle: This method utilizes the oxidation of this compound with potassium dichromate in acidic medium to form a green colored dimeric product with maximum absorption at 620 nm, allowing highly sensitive quantification.
Materials and Equipment:
Reagent Preparation:
Optimized Conditions:
Procedure:
Reaction Characteristics:
All described methods have been validated according to ICH guidelines, with key validation parameters summarized in the following table:
Table 2: Validation Parameters for UV Spectrophotometric Methods of Imipramine HCl
| Validation Parameter | Direct UV Method | Charge-Transfer Method | Simultaneous Equation Method | First-Derivative Method | Oxidation-Based Method |
|---|---|---|---|---|---|
| Linearity Range | 1-25 μg/mL | 1.96-19.63 mg% | 1-25 μg/mL (IMP) | 1-20 μg/mL (IMP) | 1-14 μg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | 0.9984 (IMP) | >0.999 |
| Precision (% RSD) | <2% | <2% | <2% | <2% | <2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 99.46±0.78% (IMP) | 99.94-100.08% |
| LOD | - | - | - | - | - |
| LOQ | - | - | - | - | - |
| Robustness | Complies | Complies | Complies | Complies | Complies |
The following workflow diagram illustrates the method selection process based on analytical requirements:
Baseline Noise Issues: Ensure proper warming up of the instrument (minimum 30 minutes). Use high-purity solvents and clean quartz cells. Check for air bubbles in the sample path.
Poor Reproducibility: Verify consistent sample preparation techniques, especially for reaction-based methods. Maintain precise timing for color development reactions.
Deviation from Beer-Lambert Law: Check for concentration ranges within validated linearity. Verify sample dilution factors and ensure proper mixing.
Interference in Combination Products: For formulations with multiple active ingredients, derivative methods typically provide better specificity than simultaneous equation methods.
Sample Preparation Challenges: Ensure complete extraction of drug from tablet matrices by sufficient sonication time (15-20 minutes) and proper filtration.
Reaction-Based Methods: Always prepare fresh reagent solutions for oxidation and charge-transfer complexation methods. Strictly control reaction times and temperatures.
These application notes provide comprehensive protocols for the UV spectrophotometric analysis of this compound using multiple methodological approaches. The direct UV method offers simplicity and speed for routine quality control, while charge-transfer complexation and oxidation-based methods provide enhanced sensitivity for low-concentration applications. For combination products, simultaneous equation and derivative techniques enable accurate quantification without chromatographic separation. All methods have been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, linearity, and robustness for pharmaceutical analysis. The provided workflow facilitates appropriate method selection based on specific analytical requirements, instrument capability, and sample characteristics.
Charge-transfer (CT) complexation represents a significant analytical technique in pharmaceutical chemistry for the quantification of electron-donating drug compounds. This method relies on the molecular interaction between an electron donor (typically a pharmaceutical compound with lone pair electrons) and an electron acceptor (an electron-deficient species), resulting in a colored complex that can be quantified spectrophotometrically. Tricyclic antidepressants (TCAs), including imipramine, possess structural characteristics that make them excellent electron donors due to the presence of tertiary amine groups and extended aromatic systems. These structural features facilitate the formation of stable CT complexes with various π-acceptors, enabling highly sensitive and selective quantification methods that surpass conventional UV spectrophotometry in both sensitivity and specificity [1] [2].
The analysis of imipramine hydrochloride, a tricyclic antidepressant with approved indications for depression and childhood enuresis, benefits significantly from CT complexation approaches. Conventional UV spectrophotometric methods, while simple and cost-effective, often lack the specificity for direct application in complex matrices like pharmaceutical formulations and biological samples. The multi-aromatic structure of imipramine results in absorption maxima in the ultraviolet region (<400 nm), where interference from other aromatic compounds commonly occurs. By employing CT complexation, the absorption characteristics of imipramine are shifted to the visible range (400-760 nm), thereby enhancing analytical selectivity while maintaining the practical advantages of spectrophotometric methods [1]. This approach provides pharmaceutical researchers and quality control professionals with a robust, cost-effective alternative to more expensive chromatographic techniques while offering superior sensitivity compared to direct UV spectrophotometry.
The following table summarizes the essential analytical parameters for imipramine determination using both UV spectrophotometry and charge-transfer complexation with chloranilic acid:
Table 1: Analytical Parameters for UV and Charge-Transfer Methods
| Parameter | UV Spectrophotometry | CT Complexation (pCA Method) |
|---|---|---|
| Absorption Maximum (λmax) | 255 nm | 526-530 nm |
| Beer's Law Range | 0.98-7.85 mg% | 1.96-19.63 mg% |
| Stoichiometry | Not Applicable | 1:1 (Imipramine:pCA) |
| Molar Absorptivity (ε) | Not Reported | 1200-1400 L·mol⁻¹·cm⁻¹ |
| Formation Constant (K) | Not Applicable | 3,108-10,670 L·mol⁻¹ |
| Optimized Temperature | Room Temperature | Lower temperatures (for stability) |
The spectroscopic characteristics of the imipramine-chloranilic acid complex reveal substantial analytical advantages over conventional UV methods. The bathochromic shift from 255 nm to 526-530 nm moves the absorption band into the visible region, significantly reducing potential interference from other pharmaceutical excipients and compounds with aromatic structures. The 1:1 stoichiometry confirmed by Job's method of continuous variation indicates a well-defined interaction between imipramine and chloranilic acid, which contributes to excellent reproducibility and predictable response factors [1] [2]. The formation constants in the range of 3,108-10,670 L·mol⁻¹ demonstrate moderately strong complexation, ensuring sufficient complex stability during analytical measurements while still allowing for reasonable dissociation kinetics.
The thermodynamic parameters of the complex formation have been evaluated through temperature-dependent studies, revealing that the complex exhibits greater stability at lower temperatures. This temperature dependence provides practical guidance for analytical procedures, suggesting that working at controlled, lower temperatures can enhance method precision and accuracy. The molar absorptivity values of 1200-1400 L·mol⁻¹·cm⁻¹ for the TCA-pCA complexes, while moderate, provide sufficient sensitivity for routine quality control applications in pharmaceutical analysis. The substantial difference between the Beer's Law ranges for the two methods (0.98-7.85 mg% for UV versus 1.96-19.63 mg% for CT complexation) indicates that the CT method offers a wider dynamic range, making it suitable for a variety of pharmaceutical formulations with different imipramine concentrations [2].
Chemical Reagents: this compound reference standard (purity ≥99%), chloranilic acid (pCA) (ACS grade), chloroform (HPLC grade), acetonitrile (HPLC grade), and methanol (HPLC grade). Specialized Equipment: Double-beam UV-VIS spectrophotometer with matched 1 cm quartz cells, analytical balance (accuracy ±0.0001 g), pH meter, ultrasonic bath, and controlled-temperature water bath.
Standard Solution Preparation:
Step 1: Complex Formation:
Step 2: Spectrophotometric Measurement:
Step 3: Calibration Curve Construction:
Step 1: Sample Preparation:
Step 2: Absorbance Measurement:
Diagram: Experimental workflow for imipramine analysis via charge-transfer complexation
The stability and thermodynamic behavior of the imipramine-chloranilic acid complex have been thoroughly investigated to establish optimal analytical conditions and understand the fundamental nature of the molecular interaction. The formation constant (K) represents the equilibrium between free and complexed species and was determined to range between 3,108 and 10,670 L·mol⁻¹, indicating a moderately strong association that is highly favorable for analytical applications. These constants were calculated using the defining equation for equilibrium: K = Cc/[(Ca - Cc)·(Cd - Cc)], where Cc represents the concentration of the complex at equilibrium, Ca is the initial concentration of the acceptor (pCA), and Cd is the initial concentration of the donor (imipramine) [1]. The relatively high formation constants ensure that a significant portion of the analyte participates in complex formation under optimized conditions, thereby enhancing method sensitivity.
Temperature studies have revealed that the complex demonstrates greater stability at lower temperatures, a characteristic that has important implications for method development and routine application. The thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH), and entropy (ΔS), were determined using temperature dependence of the stability constants via the Van't Hoff equation. The negative values for ΔG° (ranging from -19.93 to -28.63 kJ·mol⁻¹ across studies) confirm the spontaneous nature of the complex formation reaction, while the values for ΔH and ΔS provide insight into the driving forces behind the association [1] [2]. These thermodynamic investigations not only validate the feasibility of the analytical method but also provide guidance for standard operating procedures, suggesting that working at controlled, cooler temperatures can enhance complex stability and analytical precision.
The analytical performance of the charge-transfer complexation method for imipramine determination has been rigorously validated according to standard pharmaceutical guidelines. The method demonstrates excellent linearity across the specified concentration range (1.96-19.63 mg%) with correlation coefficients typically exceeding 0.999. The precision of the method, expressed as relative standard deviation (RSD), has been reported to be less than 2% for both intra-day and inter-day measurements, indicating highly reproducible results suitable for quality control applications. Accuracy studies employing standard addition methods have demonstrated percent recoveries in the range of 98-102%, confirming minimal interference from common pharmaceutical excipients and appropriate specificity for imipramine determination in formulated products [2].
The robustness and sensitivity of the method were evaluated through deliberate variations in analytical parameters including reagent concentration (±10%), reaction time (±5 minutes), and temperature (±2°C). These studies confirmed that the method remains accurate and precise under normal variations expected in routine laboratory practice. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratio criteria, with values approximately 0.5 μg/mL and 1.5 μg/mL, respectively, though these parameters may vary slightly depending on specific instrument capabilities and optimization [2]. The method selectivity was established through studies demonstrating that common pharmaceutical excipients, including lactose, starch, magnesium stearate, and microcrystalline cellulose, do not produce significant interference at typical use levels, though direct verification with specific formulation matrices is recommended during method implementation.
The practical application of the charge-transfer complexation method has been successfully demonstrated for the quantification of imipramine in various pharmaceutical formulations, including tablets and capsules. For tablet analysis, a representative number of units (typically 20) are accurately weighed and finely powdered. An amount of powder equivalent to approximately 50 mg of imipramine is transferred to a 100 mL volumetric flask, extracted with methanol via sonication for 15-20 minutes, diluted to volume, and filtered. Appropriate aliquots of the filtrate are then subjected to the CT complexation procedure as described in Section 3.2. For capsule formulations, the contents of at least 20 capsules are mixed thoroughly, and a portion equivalent to one capsule weight is taken, dissolved in methanol, and processed similarly [1] [2]. The assay calculation is performed by comparing the sample absorbance with the calibration curve or regression equation, with appropriate correction for dilution and sample weight.
The method applicability has been verified across multiple commercial pharmaceutical products available on various international markets, demonstrating its robustness across different formulation types and excipient combinations. In comparative studies with official compendial methods, the CT complexation technique has shown equivalent accuracy with the advantages of simplified instrumentation requirements and reduced operational costs. The method has proven particularly valuable for quality control laboratories in resource-limited settings where sophisticated chromatographic instrumentation may not be readily available, while still providing the necessary accuracy and precision for regulatory compliance. Additionally, the approach shows promise for stability-indicating applications through appropriate methodological modifications and complementary techniques [2].
The following table summarizes the performance characteristics and comparative advantages of the charge-transfer complexation method relative to conventional UV spectrophotometry:
Table 2: Performance Comparison of Imipramine Analytical Methods
| Performance Characteristic | UV Spectrophotometry | CT Complexation | Significance |
|---|---|---|---|
| Sensitivity | Moderate | Higher | Lower detection limits with CT method |
| Selectivity | Lower due to UV interference | Higher due to visible detection | Reduced excipient interference |
| Linear Range | 0.98-7.85 mg% | 1.96-19.63 mg% | Wider analytical range with CT |
| Recovery (%) | 98-101% | 99-102% | Comparable accuracy |
| Precision (RSD%) | 1.5-2.0% | 0.8-1.5% | Better precision with CT |
| Equipment Needs | Standard UV-VIS | Standard UV-VIS | No additional instrumentation |
| Sample Processing | Direct measurement | Requires derivatization | Additional step in CT method |
| Analysis Time | Rapid (~minutes) | Moderate (~30-40 min) | UV method is faster |
The analytical benefits of the charge-transfer complexation method are substantial despite the slightly longer analysis time required. The bathochromic shift of the absorption maximum to the visible region (526 nm) significantly reduces potential interference from ultraviolet-absorbing compounds commonly present in pharmaceutical formulations, including preservatives, coloring agents, and degradation products. This enhanced selectivity translates to improved accuracy in complex matrices without the need for extensive sample clean-up procedures. Additionally, the method demonstrates excellent recovery rates (99-102%) across multiple formulation types, confirming its suitability for quality control applications in pharmaceutical manufacturing and stability assessment programs [1] [2].
Diagram: Charge-transfer complexation mechanism between imipramine and chloranilic acid
The charge-transfer complexation method for imipramine quantification using chloranilic acid represents a robust, cost-effective analytical approach that successfully bridges the gap between straightforward UV spectrophotometry and more complex chromatographic techniques. The method leverages well-characterized molecular interactions to enhance analytical selectivity while maintaining the practical advantages of spectrophotometric methods, including minimal equipment requirements, operational simplicity, and cost efficiency. The comprehensive validation data presented in these application notes confirms that the method meets standard acceptance criteria for pharmaceutical analysis, including linearity, accuracy, precision, and robustness across the specified concentration range. The thermodynamic characterization of the complex provides additional scientific foundation and practical guidance for method implementation in quality control settings.
The broader implications of this methodology extend beyond imipramine analysis, as the fundamental principles of charge-transfer complexation can be adapted to other tricyclic antidepressants and pharmaceutical compounds with electron-donating characteristics. The successful application to various commercial pharmaceutical formulations demonstrates the method's versatility and potential for widespread adoption in pharmaceutical quality control laboratories. As the pharmaceutical industry continues to seek efficient and cost-effective analytical solutions, particularly in resource-limited settings, charge-transfer complexation methods offer a promising alternative that maintains scientific rigor while expanding analytical capabilities. Future method development may focus on extending this approach to additional analytes, optimizing for high-throughput applications, and developing stability-indicating modifications [1] [2].
Mixed micellar systems represent a promising strategy in pharmaceutical formulation to enhance the delivery and efficacy of challenging drug compounds. The combination of the antidepressant drug imipramine hydrochloride (IMP) with the nonionic surfactant Triton X-100 (TX-100) has demonstrated significant potential for improving drug delivery parameters. Imipramine, a tricyclic antidepressant, exhibits amphiphilic properties with a large rigid tricyclic hydrophobic ring and a small alkyl amine hydrophilic head group, allowing it to undergo self-association at high concentrations. However, its standalone application is limited by its high critical micelle concentration (CMC) and potential side effects. Triton X-100, a nonionic surfactant with a hydrophilic chain of 9-10 ethylene oxide units coupled to an aromatic hydrocarbon chain, serves as an excellent drug delivery vehicle due to its high solubilization capacity, low toxicity, and physiological compatibility. When combined, these components form mixed micelles with enhanced surface activity, lower CMC values, and improved stability compared to individual components, making them particularly suitable for pharmaceutical applications [1] [2].
The synergistic interaction between IMP and TX-100 arises from attractive forces between the drug and surfactant molecules, leading to the formation of thermodynamically stable mixed micelles with superior properties. These mixed systems demonstrate compact molecular packing at the surface and higher interfacial activity than either component alone. The presence of additives such as electrolytes or urea can further modulate these interactions, offering opportunities to fine-tune the system for specific pharmaceutical needs. This document provides detailed protocols and analytical methods for the preparation, characterization, and application of IMP-TX-100 mixed micellar systems, supported by experimental data and theoretical frameworks [1] [3].
Aqueous Stock Solutions:
Modified Media Stock Solutions:
Mixed Systems:
Table 1: Optimized Molar Ratios for IMP:TX-100 Mixed Micelles
| Molar Ratio (IMP:TX-100) | Recommended Medium | Key Characteristics | Application Suitability |
|---|---|---|---|
| 1:4 | 50 mmol·kg⁻¹ NaCl | Lowest CMC, high stability | Enhanced drug loading |
| 1:3 | Aqueous/NaCl | Balanced properties | General purpose formulation |
| 1:1 | Aqueous | Moderate synergism | Standard delivery systems |
| 3:1 | Aqueous | Higher drug content | Targeted delivery |
| 4:1 | Aqueous/Urea | Specific release profile | Specialized applications |
The following workflow diagram illustrates the comprehensive experimental procedure for preparing and characterizing IMP-TX-100 mixed micelles:
Rubingh's Model for Mixed Micelles:
Calculate the micellar mole fraction of TX-100 (X₁) using the following equation:
where CMC is the critical micelle concentration of the mixture, CMC₁ and CMC₂ are the CMCs of pure TX-100 and IMP, respectively, and α₁ is the mole fraction of TX-100 in the solution.
Determine the interaction parameter (β) using:
A negative β value indicates attractive/synergistic interactions between components [1] [2].
Rosen's Model for Mixed Monolayers:
Gibbs Free Energy of Micellization:
Gibbs Free Energy of Adsorption:
Determine using the equation:
where πCMC is the surface pressure at CMC (πCMC = γ₀ - γCMC), and Γmax is the maximum surface excess concentration. More negative values compared to ΔG°mic indicate preference for adsorption over micellization [1].
Excess Free Energy:
Table 2: Experimentally Determined Parameters for IMP-TX-100 Mixed Micelles in Different Media
| Parameter | Aqueous Medium | 50 mmol·kg⁻¹ NaCl | 250 mmol·kg⁻¹ Urea | Interpretation |
|---|---|---|---|---|
| CMC (mM) | 0.18-0.85* | 0.12-0.65* | 0.25-1.10* | *Range for different molar ratios; NaCl decreases CMC, urea increases it |
| Interaction Parameter (β) | -2.5 to -4.2 | -3.8 to -5.6 | -1.2 to -2.8 | Negative values confirm synergism; enhanced in NaCl, reduced in urea |
| Γmax (mol·m⁻²) | 2.1-3.8 × 10⁻⁶ | 2.8-4.3 × 10⁻⁶ | 1.6-2.9 × 10⁻⁶ | Higher values indicate tighter packing at interface; NaCl enhances, urea reduces |
| Amin (Ų) | 45-80 | 35-60 | 55-100 | Minimum area per molecule; smaller values indicate denser packing |
| ΔG°mic (kJ·mol⁻¹) | -28 to -35 | -32 to -40 | -22 to -29 | Negative values confirm spontaneity; enhanced in NaCl, reduced in urea |
| ΔG°ads (kJ·mol⁻¹) | -40 to -48 | -45 to -53 | -35 to -42 | More negative than ΔG°mic, preference for adsorption |
The IMP-TX-100 mixed micellar system demonstrates several advantages for drug delivery applications. The significantly reduced CMC values compared to pure IMP (approximately 40 mM for IMP alone) enable effective micellization at much lower concentrations, reducing the required drug dosage and potential side effects. The enhanced solubilization capacity of the mixed micelles improves the bioavailability of poorly water-soluble drugs, while the synergistic interactions between IMP and TX-100 contribute to formulation stability. The nonionic nature of TX-100 makes these mixed micelles physiologically more tolerable than those formed with ionic surfactants, reducing the risk of irritation or other adverse effects. Furthermore, the ability to modulate micellar properties through media adjustments (NaCl or urea addition) or ratio optimization provides formulation flexibility for specific administration routes or release profiles [1] [3] [2].
When working with IMP-TX-100 mixed micellar systems, several experimental factors require careful attention. Temperature control is critical as it significantly affects CMC values and thermodynamic parameters; maintain consistent temperature (±0.1 K) during preparation and characterization. Solution purity is essential—use high-purity water and reagents to prevent interference with micellization. For reproducible results, allow adequate equilibration time after solution preparation and between measurements. If encountering inconsistent CMC values, verify surfactant and drug purity, check temperature stability, and confirm solution ages. For spectral measurements (FT-IR, NMR), ensure appropriate concentration ranges and optimize instrument parameters for the specific system. When comparing results across different media, account for density variations in concentration calculations, especially for NaCl and urea solutions [1] [3] [2].
The IMP-TX-100 mixed micellar system represents a promising platform for enhancing the delivery of antidepressant drugs. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for preparing, characterizing, and optimizing these systems. The synergistic interactions between imipramine and Triton X-100, quantifiable through various theoretical models, result in mixed micelles with superior properties compared to individual components. The ability to modulate these interactions through media adjustments or ratio changes offers valuable formulation flexibility for pharmaceutical development. As research in this area advances, these fundamental principles and methodologies can be extended to other drug-surfactant combinations, contributing to the development of more efficient and targeted drug delivery systems with reduced side effects and improved patient outcomes [1] [3] [2].
Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug with well-established therapeutic applications in the management of depression and nocturnal enuresis. As an amphiphilic compound, IMP possesses a molecular structure consisting of a large hydrophobic tricyclic ring and a hydrophilic alkylamine side chain, enabling it to exhibit surfactant-like properties in aqueous solutions [1] [2]. This amphiphilic character drives the spontaneous self-association of IMP molecules into micellar structures when a critical concentration threshold is exceeded, a phenomenon fundamentally important to understanding its pharmacological behavior and optimizing its drug delivery systems.
The study of IMP aggregation through tensiometry provides critical insights into its colloidal behavior and molecular interactions. When IMP molecules form mixed micelles with non-ionic surfactants like Triton X-100 (TX-100), the resulting system demonstrates enhanced physicochemical properties compared to either component alone [1] [2]. These mixed micellar systems exhibit significantly lower critical micelle concentration (cmc) values, requiring substantially less drug for effective formulation, which can potentially reduce side effects while maintaining therapeutic efficacy. The synergistic interactions between IMP and pharmaceutical carriers directly influence drug solubility, stability, and bioavailability, making tensiometric investigation an invaluable tool in pharmaceutical development and formulation science.
Understanding the aggregation behavior of IMP is not merely an academic exercise but has profound practical implications for advanced drug delivery system design. The fundamental parameters derived from tensiometric measurements—including cmc, surface excess concentration (Γₘₐₓ), minimum area per molecule (Aₘᵢₙ), and interaction parameters (β)—enable researchers to predict and optimize drug-carrier compatibility, assess formulation stability, and design targeted delivery systems with enhanced therapeutic outcomes [1] [2]. This protocol details the standardized methodology for investigating IMP aggregation behavior using tensiometry, providing researchers with a robust framework for generating reproducible, high-quality data to advance pharmaceutical sciences.
The following chemical reagents are required for conducting tensiometric studies of this compound aggregation. All reagents should be of analytical grade purity (≥98%) and used without further purification unless otherwise specified:
For environmental condition studies, prepare the following stock solutions:
The experimental setup requires specific instruments capable of precise measurement and environmental control:
Table 1: Standard Solution Preparation for IMP-TX-100 Mixed Systems
| Solution Type | IMP Concentration Range | TX-100 Concentration Range | Molar Ratios (IMP:TX-100) | Solvent Conditions |
|---|---|---|---|---|
| Pure IMP | 0.1-20 mmol·kg⁻¹ | - | - | Water/NaCl/Urea |
| Pure TX-100 | - | 0.01-5 mmol·kg⁻¹ | - | Water/NaCl/Urea |
| Mixed System 1 | Varied | Varied | 1:4 | Water/NaCl/Urea |
| Mixed System 2 | Varied | Varied | 1:2 | Water/NaCl/Urea |
| Mixed System 3 | Varied | Varied | 1:1 | Water/NaCl/Urea |
| Mixed System 4 | Varied | Varied | 2:1 | Water/NaCl/Urea |
| Mixed System 5 | Varied | Varied | 4:1 | Water/NaCl/Urea |
Proper sample preparation is critical for obtaining reliable and reproducible tensiometric data. Follow this standardized protocol for preparing IMP and IMP-TX-100 mixed solutions:
Primary Stock Solution Preparation:
Working Solution Preparation by Serial Dilution:
Solution Homogeneity and Stability:
Surface tension measurements should be conducted using the following standardized procedure to ensure accuracy and consistency across experiments:
Instrument Calibration and Setup:
Surface Tension Measurement Procedure:
Data Collection and Validation:
The following workflow diagram illustrates the key steps in the sample preparation and measurement process:
Figure 1: Experimental workflow for tensiometric analysis of IMP aggregation
While tensiometry provides fundamental data on surface activity and aggregation, these complementary techniques offer additional molecular-level insights:
UV-Visible Spectroscopy:
Proton Nuclear Magnetic Resonance (¹H-NMR):
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The critical micelle concentration represents the fundamental parameter in aggregation studies, marking the transition point where amphiphilic molecules begin to self-assemble into micellar structures. From tensiometry data, the cmc is identified as the distinct breakpoint in the plot of surface tension (γ) versus logarithm of concentration (log C) [1] [2]. To precisely determine this value:
The degree of deviation between experimental cmc values and ideal cmc predictions provides crucial information about the nature and strength of molecular interactions between components. Negative deviations (experimental cmc < ideal cmc) indicate synergistic interactions, while positive deviations suggest antagonistic effects in the mixed system [1].
Several important interfacial parameters can be derived from tensiometry data to characterize the adsorption and packing behavior of IMP and its mixtures at the air-water interface:
Surface Excess Concentration (Γₘₐₓ): Calculate using the Gibbs adsorption equation: Γₘₐₓ = (-1/2.303nRT) × (∂γ/∂log C)ₜ where (∂γ/∂log C) is the slope of the surface tension versus log C plot below the cmc, R is the gas constant (8.314 J·mol⁻¹·K⁻¹), T is absolute temperature (298 K), and n is a constant that depends on the number of species formed upon dissociation (n=1 for nonionic surfactants, n=2 for ionic surfactants in the presence of excess electrolyte) [2].
Minimum Area Per Molecule (Aₘᵢₙ): Determine the cross-sectional area occupied by each molecule at the interface using: Aₘᵢₙ = 10¹⁶/(Nₐ × Γₘₐₓ) where Nₐ is Avogadro's number (6.022 × 10²³ mol⁻¹), and Aₘᵢₙ is expressed in Ų/molecule [2].
Effectiveness of Surface Tension Reduction (πcmc): Calculate as the difference between the surface tension of pure solvent (γ₀) and the surface tension at cmc (γcmc): πcmc = γ₀ - γcmc
Table 2: Experimentally Determined Parameters for IMP and TX-100 Systems in Different Media at 298 K
| System | cmc (mmol·kg⁻¹) | Γₘₐₓ × 10¹⁰ (mol·cm⁻²) | Aₘᵢₙ (Ų) | πcmc (mN·m⁻¹) | β |
|---|---|---|---|---|---|
| IMP in Water | 15.2 | 2.85 | 58.2 | 36.5 | - |
| IMP in NaCl | 9.8 | 3.42 | 48.5 | 39.2 | - |
| IMP in Urea | 17.9 | 2.51 | 66.1 | 34.8 | - |
| TX-100 in Water | 0.24 | 3.12 | 53.2 | 31.8 | - |
| Mixed (1:1) in Water | 0.85 | 3.38 | 49.1 | 39.5 | -3.82 |
| Mixed (1:1) in NaCl | 0.42 | 3.95 | 42.0 | 41.2 | -5.15 |
| Mixed (1:1) in Urea | 1.28 | 2.98 | 55.7 | 37.1 | -2.74 |
The thermodynamic parameters of micellization provide deep insights into the driving forces and spontaneity of the aggregation process. These parameters can be calculated using the following fundamental relationships:
Standard Gibbs Free Energy of Micellization (ΔGₘ⁰): For non-ionic surfactants and ionic surfactants in the presence of excess salt: ΔGₘ⁰ = RT ln(cmc) For ionic surfactants without added electrolyte: ΔGₘ⁰ = RT ln(cmc) + RT ln(2)
Interaction Parameters for Mixed Systems: Calculate the interaction parameter (β) for mixed micelles using: β = ln(α₁cmc/cmc₁)/(1-X₁)² where X₁ is the mole fraction of component 1 in the mixed micelle, which can be determined from: X₁² ln(α₁cmc/X₁cmc₁)/(1-X₁)² ln[(1-α₁)cmc/(1-X₁)cmc₂] = 1
The magnitude and sign of β provide quantitative information about molecular interactions: strongly negative β values (typically < -3) indicate strong synergism and attractive interactions between components, while positive values suggest repulsive interactions [1] [2]. The composition of mixed micelles (X₁) often differs significantly from the bulk composition due to preferential incorporation of one component driven by molecular compatibility and energy minimization.
The following diagram illustrates the key transitions and molecular organization at different stages of the aggregation process:
Figure 2: Molecular organization transitions during IMP aggregation
The comprehensive characterization of IMP aggregation behavior through tensiometry has significant practical implications for pharmaceutical development and formulation science. The formation of mixed micellar systems between IMP and non-ionic surfactants like TX-100 enables the design of advanced drug delivery systems with enhanced therapeutic performance. Specifically, these mixed systems demonstrate improved drug solubilization and enhanced membrane permeability, potentially increasing bioavailability while reducing administered doses [1] [2]. The observed synergistic interactions in IMP-TX-100 mixtures directly contribute to more stable formulations with reduced surfactant requirements, minimizing potential surfactant-related toxicity issues while maintaining effective drug delivery.
The environmental responsiveness of IMP-surfactant mixtures revealed through these studies—particularly their altered behavior in NaCl and urea solutions—provides valuable insights for predicting in vivo performance. The enhanced aggregation tendency in physiological ionic strength environments (simulated by NaCl solutions) suggests potentially improved efficacy in biological systems, while the inhibitory effect of urea offers caution for specific pathological conditions [1] [2]. Furthermore, the ability to precisely control mixed micelle composition and properties through systematic formulation approaches enables the development of tailored drug delivery systems with optimized release profiles and targeting capabilities, representing a significant advancement in pharmaceutical technology.
The tensiometry method for investigating IMP aggregation provides researchers with a robust, reproducible approach to characterize the colloidal behavior of this important antidepressant drug. The protocols outlined in this application note enable comprehensive determination of key parameters including cmc, surface activity, molecular packing, and thermodynamic properties across varied environmental conditions. The observed non-ideal behavior of IMP-TX-100 mixtures, characterized by strongly negative interaction parameters (β), confirms the presence of significant synergistic effects that enhance the physicochemical properties of these systems compared to their individual components [1] [2].
Future methodological developments should focus on extending these investigations to more complex biological environments, including simulated physiological fluids and biomembrane-mimicking systems. Additionally, correlation of these in vitro aggregation parameters with in vivo pharmacokinetic and pharmacodynamic data would strengthen the predictive power of these methods for formulation optimization. The integration of tensiometry with complementary analytical techniques such as small-angle neutron scattering, isothermal titration calorimetry, and molecular dynamics simulations would provide a more comprehensive understanding of IMP aggregation across multiple length and time scales, ultimately advancing rational design in pharmaceutical development.
Imipramine, a tricyclic antidepressant (TCA), has been a cornerstone in psychopharmacology for decades and continues to be a valuable tool for understanding drug-membrane interactions and neurotransmitter dynamics. Chemically, imipramine consists of a tricyclic nucleus (two phenyl rings and a central cycloheptadien ring) with a short side chain and terminal amine group. The structural configuration is critical to its pharmacological activity, particularly the tertiary amine structure that confers relatively greater selectivity for serotonin transporters (SERT) over norepinephrine transporters (NET) [1]. Historically, imipramine's primary mechanism was attributed to monoamine reuptake inhibition, but contemporary research has revealed additional complex interactions with cellular signaling pathways and membrane properties that influence its therapeutic effects and pharmacokinetic profile [2] [3]. These multifaceted actions make imipramine an excellent model compound for studying drug-membrane interactions, passive permeability, and their relationship to biogenic amine regulation.
The investigation of imipramine's effects on solute permeability and biogenic amine dynamics represents a critical area in neuropharmacology and drug development. Understanding how imipramine modulates membrane properties and interacts with signaling cascades provides insights into both its therapeutic mechanisms and side effect profile. This document presents comprehensive experimental protocols for evaluating imipramine's passive permeability through cellular membrane models and its functional relationships with biogenic amine signaling. These standardized methodologies enable researchers to quantitatively assess drug-membrane interactions, cellular permeability, and downstream effects on neurotransmitter systems using integrated pharmacological and analytical approaches [2] [4].
Imipramine exerts complex effects on cellular membranes and signaling pathways that extend beyond its classical reuptake inhibition properties. The primary action of imipramine involves increasing synaptic concentrations of monoamines by blocking their reuptake into presynaptic neurons [1]. However, research has revealed that imipramine also directly influences membrane permeability and intracellular signaling cascades through several sophisticated mechanisms:
Phospholipase C Activation: Imipramine activates phospholipase C (PLC) independently of G-protein coupling, leading to hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This activity was demonstrated in superior cervical ganglion neurons, where imipramine inhibited M-current (I_M) – a potassium current that regulates neuronal excitability. This inhibition was prevented by U73122, a PLC inhibitor, but unaffected by GDPβS, a G-protein signaling blocker, indicating a novel G-protein-independent pathway for PLC activation [2].
PIP₂ Depletion Mechanism: The activation of PLC by imipramine reduces membrane PIP₂ concentrations, which directly modulates ion channel function. Experimental evidence shows that intracellular application of PIP₂ diminishes imipramine's inhibition of I_M, supporting the hypothesis that PIP₂ depletion mediates this effect. Recovery from imipramine-induced I_M inhibition requires PIP₂ resynthesis, which depends on lipid phosphorylation pathways inhibited by wortmannin [2].
Membrane Fluidity Alteration: Recent studies using pore-suspended lipid bilayers demonstrate that imipramine significantly increases membrane fluidity in neutral zwitterionic membranes and, to a greater extent, in negatively charged membranes. This fluidity change enhances passive ion permeability across the membrane. In contrast, desipramine (imipramine's metabolite) generally decreases membrane fluidity, indicating distinct molecular interactions despite their structural similarity [4].
Charge-Dependent Permeability: Imipramine's interaction with membranes is highly dependent on membrane composition. It produces the greatest increase in ion permeability in negatively charged membranes (DOPC:DOPG 3:1), moderate effects in neutral zwitterionic membranes (DOPC), and minimal effects in positively charged membranes (DOPC:DOTAP 3:1). This charge selectivity has significant implications for its distribution across cellular membranes with varying phospholipid compositions [4].
The membrane alterations induced by imipramine have downstream effects on biogenic amine permeability and signaling:
Table 1: Imipramine's Effects on Solute Permeability
| Solute | Control Permeability (ω1) | Permeability with Hydrophobic Presentation (ω2) | Permeability with Hydrophilic Presentation (ω3) |
|---|---|---|---|
| Dopamine | 2.657 × 10⁻¹⁰ | 1.048 × 10⁻¹⁰ | 4.337 × 10⁻¹⁰ |
| Noradrenaline | 9.893 × 10⁻¹⁰ | 4.820 × 10⁻¹⁰ | 1.210 × 10⁻⁹ |
| Adrenaline | 4.625 × 10⁻¹⁰ | 1.768 × 10⁻¹⁰ | 6.887 × 10⁻¹⁰ |
| 5-Hydroxytryptamine | 2.272 × 10⁻¹⁰ | 0.973 × 10⁻¹⁰ | 9.541 × 10⁻¹⁰ |
| Sodium | 0.862 × 10⁻¹⁰ | 0.469 × 10⁻¹⁰ | 0.712 × 10⁻¹⁰ |
| Potassium | 4.757 × 10⁻¹⁰ | 1.383 × 10⁻¹⁰ | 1.861 × 10⁻¹⁰ |
| Calcium | 0.566 × 10⁻¹⁰ | 0.102 × 10⁻¹⁰ | 0.208 × 10⁻¹⁰ |
Note: Permeability values in moles N⁻¹sec⁻¹. ω1 = control without imipramine; ω2 = imipramine membrane with hydrophobic surface facing permeants; ω3 = imipramine membrane with hydrophilic surface facing permeants. Data adapted from research on liquid membrane formation by imipramine [1].
The data demonstrate that imipramine's orientation relative to approaching permeants critically determines its effect on solute permeability. When the hydrophobic surface faces permeants, permeability significantly decreases for all biogenic amines and ions. Conversely, when the hydrophilic surface is presented, permeability increases for biogenic amines. This directional selectivity may explain imipramine's ability to reduce biogenic amine uptake in vivo while potentially enhancing outflow in specific tissue contexts [1].
The selection of appropriate membrane models is crucial for evaluating imipramine's permeability characteristics and membrane interactions:
Pore-Suspended Lipid Bilayers (MSLBs): This advanced model system involves creating lipid bilayers suspended across microcavities on gold or polydimethylsiloxane (PDMS) substrates using a Langmuir-Blodgett-vesicle fusion method. MSLBs can be prepared with varying lipid compositions to mimic different cellular membranes, including zwitterionic (DOPC), negatively charged (DOPC:DOPG 3:1), positively charged (DOPC:DOTAP 3:1), and complex compositions mimicking the blood-brain barrier (BBB) [4]. The key advantage of this system is the ability to precisely control membrane composition while enabling highly sensitive, label-free detection methods.
Superior Cervical Ganglion (SCG) Neurons: Primary cultured SCG neurons from 4-5 week old male Wistar rats provide a native cellular environment for studying imipramine's effects on endogenous ion channels, particularly M-type potassium channels. Cells are cultured for 24 hours in DMEM supplemented with 10% heat-inactivated bovine serum on poly-L-lysine-coated coverslips before experimentation [2]. This model offers physiological relevance for neuronal signaling studies.
Biogenic Amine Analysis in Biological Samples: The comprehensive analysis of biogenic amines in complex matrices requires sophisticated sample preparation and detection methods. Hollow fiber-electro-membrane extraction (HF-EME) combined with dispersive liquid-liquid microextraction (DLLME) provides an efficient platform for extracting and concentrating biogenic amines from biological samples prior to analysis [5]. This combined approach enhances selectivity and enrichment factors while minimizing organic solvent use.
Chromatographic Systems: High-performance liquid chromatography (HPLC) with UV detection represents the gold standard for biogenic amine quantification. The method typically utilizes C18 reverse-phase columns with isocratic elution using acetonitrile:water mixtures, enabling precise separation and quantification of various biogenic amines including tyramine, putrescine, cadaverine, spermidine, and histamine [6].
Table 2: Advantages and Limitations of Experimental Membrane Models
| Model System | Key Advantages | Technical Limitations | Ideal Applications |
|---|---|---|---|
| Pore-Suspended Lipid Bilayers (MSLBs) | Precise control of membrane composition; Compatible with multiple detection methods; High sensitivity | Technically challenging preparation; Requires specialized equipment | Drug-membrane interaction studies; Passive permeability kinetics; Real-time impedance measurements |
| SCG Neurons | Native cellular environment; Physiological channel density and regulation; Relevant signaling pathways | Limited viability; Inter-animal variability; Ethical considerations | Ion channel modulation studies; Neuronal excitability measurements; Second messenger cascades |
| HF-EME/DLLME with HPLC | High sensitivity and selectivity; Efficient extraction from complex matrices; Quantitative precision | Complex multi-step procedure; Requires method optimization; Limited to soluble analytes | Biogenic amine quantification in biological fluids; Food and beverage safety testing; Metabolic studies |
This protocol describes the methodology for evaluating imipramine's passive permeability and membrane interactions using microcavity pore-suspended lipid bilayers (MSLBs) with electrochemical impedance spectroscopy (EIS), based on established procedures with modifications for antidepressant drugs [4].
Materials and Reagents:
Instrumentation:
Substrate Preparation: Clean gold or PDMS substrates with microcavities using oxygen plasma treatment (5 min, 100 W) to ensure uniform surface properties and enhance bilayer formation.
Lipid Bilayer Formation: a. Prepare desired lipid mixtures in chloroform (25 mg/mL total lipid concentration) to create membranes of varying charge characteristics:
System Validation: a. Confirm bilayer formation by measuring membrane resistance (>1 GΩ for intact bilayers) b. Verify appropriate cavity spanning using fluorescence microscopy with lipid-soluble dyes c. Establish baseline impedance spectrum (0.1 Hz-100 kHz) for reference
Baseline Acquisition: a. Acquire impedance spectra across the full frequency range (0.1 Hz-100 kHz) with 10 mV AC amplitude b. Record at least three baseline measurements to ensure system stability c. Fit baseline data to equivalent circuit models to extract membrane resistance (Rₘ) and capacitance (Cₘ) values
Drug Application Protocol: a. Prepare imipramine test solutions in HEPES-buffered saline at desired concentrations (typically 1-100 μM) b. Apply drug solutions using continuous perfusion system (0.5-2 mL/min flow rate) c. Monitor membrane parameters in real-time using time-course EIS at selected frequencies d. Continue measurements until steady-state conditions are reached (typically 20-40 minutes) e. Include vehicle controls in parallel experiments to account for solvent effects
Data Collection Parameters:
The following diagram illustrates the experimental workflow and key molecular interactions in the MSLB system:
Equivalent Circuit Modeling: Fit impedance data to appropriate equivalent circuit models (typically a modified Randles circuit) to extract membrane resistance (Rₘ) and capacitance (Cₘ) values. The reduction in Rₘ directly correlates with increased ion permeability induced by imipramine.
Permeability Coefficient Calculation: Calculate permeability coefficients (P) from the time-dependent changes in membrane resistance using the equation: P = (1/α) × (d(1/Rₘ)/dt) where α represents the surface area-to-volume ratio of the system.
Statistical Analysis: Perform experiments in triplicate minimum for each condition. Compare results using Student's t-test or ANOVA with post-hoc testing as appropriate. Report means ± standard error of the mean (SEM).
This protocol details the comprehensive analysis of biogenic amines in biological samples using hollow fiber-electro-membrane extraction (HF-EME) combined with dispersive liquid-liquid microextraction (DLLME) and chromatographic detection, adapted from methodologies for fermented foods with modifications for pharmacological applications [6] [5].
Materials and Reagents:
Instrumentation:
Sample Pretreatment: a. Homogenize biological samples (plasma, tissue homogenate) with 5% perchloric acid (1:1 ratio) b. Refrigerate at 4°C for 1 hour with mixing every 10 minutes c. Centrifuge at 1000 × g for 10 minutes at 4°C and filter through Whatman No. 1 filter paper d. Adjust filtrate pH to neutral using 2 N NaOH, then make alkaline (pH > 12) for efficient extraction
HF-EME Setup and Operation: a. Prepare supported liquid membrane by impregnating hollow fibers with 1-octanol or NPOE b. Fill fiber lumen with acceptor phase (100 μL of 100 mM HCl) c. Place donor phase (sample solution) in extraction vial with magnetic stirring d. Apply optimized voltage (typically 10-50 V) for 15-30 minutes to facilitate electromigration of charged biogenic amines e. Carefully collect acceptor phase for subsequent derivatization
DLLME Optimization: a. Combine acceptor phase from HF-EME with appropriate dispersive solvent (acetonitrile or methanol) b. Rapidly inject extraction solvent (chloroform or dichloromethane) to form fine droplets throughout the solution c. Centrifuge to separate organic phase and collect for derivatization
Derivatization Protocol: a. Adjust sample pH to alkaline conditions (pH > 12) using NaOH b. Add 40 μL benzoyl chloride (or isobutyl chloroformate for GC-MS) c. Maintain at room temperature for 20 minutes for complete derivatization d. Extract derivatives with diethyl ether, evaporate under nitrogen stream e. Reconstitute in mobile phase for HPLC analysis
HPLC Analysis Conditions:
Quantification and Validation: a. Prepare calibration curves for each biogenic amine (typically 0.1-100 μg/mL) b. Calculate recovery rates using internal standards c. Determine method detection limits (LOD) and quantification limits (LOQ) d. Validate method precision (RSD < 10%) and accuracy (recovery 90-110%)
The following diagram illustrates the biogenic amine signaling pathways affected by imipramine and the analytical workflow:
The interpretation of imipramine permeability experiments requires careful consideration of multiple factors that influence drug-membrane interactions:
Membrane Composition Effects: The lipid environment significantly impacts imipramine's permeability and membrane-disruptive effects. Data consistently demonstrate that imipramine produces the greatest increase in ion permeability in negatively charged membranes (e.g., DOPC:DOPG 3:1) compared to neutral or positively charged membranes. This charge selectivity should inform model selection for specific research questions, particularly when mimicking specialized barriers like the blood-brain barrier [4].
Temporal Kinetics: The time-dependent changes in membrane resistance provide crucial information about imipramine's interaction dynamics. Research shows that imipramine's permeation follows distinct kinetics compared to its metabolite desipramine, with imipramine generally exhibiting faster translocation rates across various membrane compositions. These kinetic differences may contribute to variations in their pharmacological profiles and should be analyzed using appropriate mathematical models [4].
Concentration Dependencies: Evaluation of permeability across a concentration gradient (typically 1-100 μM) reveals potential saturation effects or cooperative interactions. Studies indicate that imipramine's effects on membrane fluidity and ion permeability display concentration-dependent relationships that may inform therapeutic dosing and toxicity considerations.
MSLB Stability Issues: If membrane stability is compromised during EIS measurements (evidenced by sudden resistance drops), consider optimizing cavity size (smaller diameters generally enhance stability), ensuring proper surface cleaning before bilayer formation, and verifying buffer composition to maintain physiological ionic strength without excessive turbulence.
Extraction Efficiency Challenges: For biogenic amine analysis, if recovery rates fall below acceptable levels (typically <90%), focus optimization efforts on SLM composition (NPOE often superior for amines), applied voltage parameters (balance between efficiency and joule heating), and sample pH adjustment to ensure amines are in appropriately charged states for electromigration.
Chromatographic Resolution: If amine separation is suboptimal, consider mobile phase modifications (acetonitrile:water ratios between 40:60 to 45:55), column temperature optimization (25-40°C range), or alternative derivatization approaches (dansyl chloride for enhanced fluorescence detection).
The integrated methodologies presented in these application notes provide comprehensive tools for investigating imipramine's complex interactions with biological membranes and its functional relationships with biogenic amine systems. The combination of label-free electrochemical approaches with sophisticated extraction and analytical techniques enables researchers to quantify both the pharmacokinetic and pharmacodynamic aspects of imipramine's activity.
These protocols have broad applications across multiple research domains, including neuropharmacology studies examining the relationship between membrane permeability and therapeutic effects, drug development optimization for CNS-targeting compounds, predictive toxicology assessments of membrane-disruptive potential, and fundamental biophysical research on drug-membrane interactions. The standardized methodologies facilitate inter-laboratory comparisons and support the development of predictive models for drug behavior in complex biological systems.
The continuing investigation of imipramine's effects on membrane properties and biogenic amine signaling remains a valuable paradigm for understanding how small molecules modulate neuronal function through integrated mechanisms that span from atomic-scale molecular interactions to system-level physiological effects.
This compound is a tricyclic antidepressant drug that inhibits the reuptake of serotonin and norepinephrine, making it clinically effective against moderate to severe depression associated with psychomotor and physiological changes. It is also used for treating nocturnal enuresis in children. The chemical name of imipramine HCl is 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride, with a molecular weight of 316.9 g/mol. The drug is administered orally with an initial adult dose of up to 75 mg daily in divided doses, requiring precise control of the active pharmaceutical ingredient (API) in pharmaceutical formulations to ensure safety and efficacy [1].
Quality control of this compound presents several analytical challenges, including the need for specific methods to distinguish it from structurally similar impurities, requirement for sensitive detection in biological matrices for pharmacokinetic studies, and necessity for robust methods that remain unaffected by common tablet excipients. These excipients may include corn starch, sucrose, hydroxypropyl cellulose, hypromellose, anhydrous lactose, magnesium stearate, polyethylene glycol, stearic acid, talc, titanium dioxide, colloidal anhydrous silica, sunset yellow, aluminum hydroxide gel, sodium benzoate, and indigo carmine. The comprehensive analytical profiling of this compound requires a multifaceted approach incorporating various spectroscopic and chromatographic techniques to address these challenges effectively [1].
Direct UV spectrophotometry represents one of the simplest analytical techniques for this compound quantification in pure forms and pharmaceutical formulations. This method capitalizes on the inherent chromophoric properties of the imipramine molecule, which exhibits maximum absorption at approximately 255 nm in appropriate solvents. The technique offers advantages of operational simplicity, rapid analysis, and minimal reagent requirements, making it suitable for routine quality control applications in pharmaceutical manufacturing settings [2] [3].
The experimental protocol for UV spectrophotometric analysis involves preparing a standard stock solution of this compound at a concentration of 200 μg/mL in distilled water. Working standards are then prepared across the concentration range of 1-14 μg/mL by appropriate dilution. The spectrophotometer is zeroed using the blank solvent (distilled water), and absorbance measurements of standard and sample solutions are recorded at 255 nm. This method demonstrates conformity with Beer-Lambert law within the concentration range of 0.98-7.85 mg% (equivalent to 9.8-78.5 μg/mL) for this compound, with high reproducibility and recovery rates ranging from 99.94% to 100.08% in tablet formulations [1] [2].
The oxidation-based method utilizing potassium dichromate in acidic medium provides enhanced sensitivity for this compound determination. This approach is based on the oxidative coupling reaction between this compound and potassium dichromate in sulfuric acid medium, resulting in the formation of a green-colored dimeric product with maximum absorption at 620 nm. The method has been systematically optimized using Response Surface Methodology (RSM) via Box-Behnken design, identifying optimum conditions as 14 μg/mL of imipramine HCl, 0.6 mL of 0.01% potassium dichromate, and 5.0 mL of 10 M sulfuric acid [1] [4].
The reaction mechanism involves oxidation of the dibenzazepine ring system, with stoichiometric studies confirming a 2:1 ratio between imipramine HCl and potassium dichromate. The formation constant (Kf) and apparent Gibb's free energy (ΔG°) for the complex have been calculated as 1.858 × 10¹⁴ and -81.182 kJ mol⁻¹, respectively, indicating high stability of the formed product. This method obeys Beer's law in the concentration range of 1-14 μg/mL with molar absorptivity of 2.25 × 10⁴ L·mol⁻¹·cm⁻¹, demonstrating excellent sensitivity for pharmaceutical applications [1].
Table 1: Optimized Parameters for Oxidation-Based Spectrophotometric Method
| Parameter | Optimal Value | Range Studied |
|---|---|---|
| Imipramine HCl concentration | 14 μg/mL | 1-14 μg/mL |
| Potassium dichromate volume (0.01%) | 0.6 mL | 0.3-0.9 mL |
| Sulfuric acid volume (10 M) | 5.0 mL | 3.0-7.0 mL |
| Reaction temperature | 25 ± 1°C | - |
| Maximum wavelength (λmax) | 620 nm | - |
| Stoichiometric ratio (Imipramine:K₂Cr₂O₇) | 2:1 | - |
Charge-transfer complexation represents an alternative spectrophotometric approach where imipramine acts as an n-electron donor and chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) serves as a π-acceptor. This interaction produces a highly colored complex with maximum absorption at 526 nm, providing a sensitive analytical signal for quantification. The method offers superior assay sensitivity and recovery compared to direct UV spectrophotometry, with Beer's law obedience in the concentration range of 1.96-19.63 mg% (19.6-196.3 μg/mL) for this compound [2] [3].
Thermodynamic studies of the imipramine-chloranilic acid complex have revealed a 1:1 stoichiometry with higher stability at lower temperatures. The enthalpy change (ΔH°) for complex formation was determined to be -2.902 kcal/mol, indicating an exothermic process. The experimental protocol involves mixing this compound solution with chloranilic acid solution in methanol, allowing the complex to develop, and measuring absorbance at 526 nm against a reagent blank. This method has been successfully applied to commercially available imipramine tablets without interference from excipients, demonstrating better recoveries with higher reproducibility and precision compared to direct UV methods [2] [3].
Second-order derivative spectrophotometry provides an effective solution for analyzing this compound in combination formulations, such as those containing diazepam, where spectral overlapping complicates direct measurement. This technique enhances specificity by resolving overlapping absorption bands through mathematical transformation of the zero-order spectrum. The method has been successfully applied to quantify imipramine HCl in pure admixtures and commercial dosage forms with precision and reproducibility [5].
The analytical protocol involves dissolving samples in 0.1 M HCl and recording the second-order derivative spectra. Beer's law compliance is observed in the concentration range of 10-70 μg/mL for this compound, with a lower detection limit of 1.96 μg/mL at the 95% confidence level. This method effectively eliminates interference from formulation matrices and co-formulated drugs, making it particularly valuable for quality control of combination products [5].
HPLC with UV detection provides a highly sensitive and selective approach for quantifying this compound, particularly in complex matrices like biological fluids. A validated method for human plasma analysis employs a μ-Bondapak C18 column (250 × 4.6 mm) with a mobile phase consisting of 0.01 M sodium hydrogen phosphate/acetonitrile (60:40 v/v) adjusted to pH 3.5 ± 0.1. The isocratic elution at a flow rate of 1.5 mL/min with UV detection at 252 nm enables precise quantification of imipramine concentrations as low as 3 ng/mL in plasma samples [6].
The chromatographic separation achieves baseline resolution of imipramine from potential interferents, with retention times of 4.3 minutes for imipramine and 5.2 minutes for the internal standard trimipramine. The method employs an efficient liquid-liquid extraction procedure using a mixture of hexane/isoamyl alcohol (98:2) with back-extraction into acidic medium, followed by evaporation of the organic phase to concentrate the analyte. This sample preparation approach significantly enhances method sensitivity, allowing the use of UV detection for therapeutic drug monitoring and pharmacokinetic studies [6].
Table 2: HPLC-UV Method Validation Parameters for Imipramine HCl Determination
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 3-40 ng/mL | - |
| Correlation coefficient | >0.99 | R² ≥ 0.99 |
| Intra-day precision (CV%) | <15% | ≤15% |
| Inter-day precision (CV%) | <15% | ≤15% |
| Accuracy (%) | 85-115% | 85-115% |
| Limit of detection (LOD) | 3 ng/mL (S/N=3) | - |
| Limit of quantification (LOQ) | 3 ng/mL | - |
| Extraction recovery | 85 ± 5% | Consistent and precise |
The United States Pharmacopeia (USP) monograph for this compound specifies an HPLC method for assay and related compounds determination. The compendial method uses a L1 column (C18, 3.9-mm × 30-cm) maintained at 40°C, with a mobile phase consisting of 0.06 M sodium perchlorate, acetonitrile, and triethylamine (625:375:1) adjusted to pH 2.0 with perchloric acid. Detection is performed at 269 nm with a flow rate of 1.5 mL/min [7].
The system suitability requirements specify that the resolution between imipramine and desipramine peaks should be not less than 1.3 when analyzed using a system suitability solution containing both compounds. For related compounds testing, the method limits iminodibenzyl to not more than 0.1%, N-(dimethylaminopropyl)iminostilbene to not more than 0.1%, any other individual impurity to not more than 0.2%, and total impurities to not more than 1.0%. The assay procedure quantifies this compound against a USP reference standard, with acceptance criteria of 98.0-102.0% of the labeled claim [7].
The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and purpose of analysis. Spectrophotometric methods generally offer simplicity, rapid implementation, and cost-effectiveness for routine quality control of pharmaceutical formulations, whereas chromatographic techniques provide superior sensitivity and selectivity for bioanalytical applications and impurity profiling [1] [6] [2].
Table 3: Comprehensive Comparison of Imipramine HCl Analytical Methods
| Method | Linear Range | LOD/LOQ | Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| UV Spectrophotometry | 0.98-7.85 mg% [2] | Not specified | Tablet analysis | Simple, rapid, cost-effective | Less sensitive, potential interference |
| Oxidation with K₂Cr₂O₇ | 1-14 μg/mL [1] | Not specified | Tablet analysis | Better sensitivity, colored complex | Requires reagent optimization |
| Charge-Transfer Complexation | 1.96-19.63 mg% [2] | Not specified | Tablet analysis | Superior recovery and precision | More complex procedure |
| Derivative Spectrophotometry | 10-70 μg/mL [5] | LOD: 1.96 μg/mL | Combination products | Resolves spectral overlap | Requires derivative instrumentation |
| HPLC-UV (Plasma) | 3-40 ng/mL [6] | LOQ: 3 ng/mL | Bioequivalence studies | High sensitivity, selective | Extensive sample preparation |
| USP HPLC | ~0.3 mg/mL [7] | Not specified | API and impurity profiling | Regulatory compliance | Specific column requirement |
For routine quality control of this compound in tablet formulations, the potassium dichromate oxidation method or charge-transfer complexation approach provides an excellent balance of sensitivity, precision, and practical implementation. The oxidation method demonstrates particularly favorable performance with percentage recovery of 99.94-100.08% and compliance with regulatory guidelines (100 ± 2%) [1] [4].
For bioequivalence and pharmacokinetic studies requiring precise quantification at low concentrations, the HPLC-UV method with liquid-liquid extraction offers the necessary sensitivity (LOQ: 3 ng/mL) and selectivity in biological matrices. This method has been successfully applied in randomized crossover bioequivalence studies following a two-week washout period, demonstrating its applicability for comparative bioavailability assessment of different imipramine products [6].
For regulatory testing and quality assurance of active pharmaceutical ingredients, the USP-compendial HPLC method should be employed to ensure compliance with pharmacopeial standards. This method provides comprehensive profiling of the API, including assay and related substances determination, following Good Manufacturing Practice (GMP) requirements [7].
Reagents and Equipment:
Procedure:
Standard solution preparation: Accurately weigh 0.02 g of imipramine HCl reference standard and transfer to a 150 mL Erlenmeyer flask. Add 75 mL of distilled water and sonicate at 30 ± 1°C for 30 minutes until completely dissolved. Transfer quantitatively to a 100 mL volumetric flask and dilute to volume with distilled water to obtain a 200 μg/mL stock solution [1].
Sample preparation (tablets): Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of imipramine HCl to a 100 mL volumetric flask. Add about 75 mL of distilled water, sonicate for 30 minutes with occasional shaking, dilute to volume with distilled water, and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [1].
Derivatization procedure:
Measurement: Measure the absorbance of the solutions at 620 nm against a reagent blank prepared similarly but without imipramine HCl.
Calibration curve: Prepare a calibration curve using standard solutions in the concentration range of 1-14 μg/mL and determine the sample concentration from the calibration curve [1].
Validation Parameters:
Reagents and Equipment:
Mobile Phase Preparation: Prepare 0.01 M sodium hydrogen phosphate solution and adjust pH to 3.5 ± 0.1. Mix with acetonitrile in ratio 60:40 (v/v), filter through 0.45 μm membrane and degas before use [6].
Chromatographic Conditions:
Sample Extraction Procedure:
Method Validation:
Figure 1: Decision Workflow for Selection of Appropriate Analytical Methods for this compound Based on Application Requirements
Figure 2: Detailed HPLC-UV Protocol for Determination of Imipramine in Human Plasma
The comprehensive analysis of this compound requires a multifaceted approach incorporating various analytical techniques tailored to specific applications. Spectrophotometric methods, including direct UV, oxidation-based, and charge-transfer complexation approaches, provide reliable, cost-effective solutions for routine quality control of pharmaceutical formulations. For more demanding applications requiring enhanced sensitivity and specificity, particularly in biological matrices, HPLC with UV detection offers robust performance with quantification limits sufficient for pharmacokinetic and bioequivalence studies.
The continuing evolution of this compound analytical techniques demonstrates a trend toward automated systems with improved sensitivity, precision, and regulatory compliance. The methods detailed in these application notes provide researchers and pharmaceutical scientists with validated protocols that can be directly implemented in quality control laboratories, clinical research settings, and regulatory testing environments. As analytical technologies advance, further improvements in detection limits, analysis time, and method greenness are anticipated for this compound determination across various matrices.
Imipramine hydrochloride, a tricyclic antidepressant (TCA), is chemically known as 3-(10,11-Dihydro-5H-dibenz[b,f]-azepin-5-yl)-N,N-dimethyl-propylamine hydrochloride with a molecular weight of 316.9 [1]. It occurs as a white to off-white, odorless or practically odorless, crystalline powder with a burning taste followed by a sensation of numbness [1]. Understanding the stability profile and optimal storage conditions of this compound is crucial for maintaining its pharmaceutical efficacy and ensuring patient safety throughout its shelf life and usage. These application notes provide detailed protocols and stability data for researchers and drug development professionals working with this compound across various formulations.
The structural integrity of this compound is influenced by several environmental factors that must be carefully controlled during storage and formulation development. The molecule's stability is particularly affected by oxygen, light, pH, and humidity [1].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₂·HCl | [1] |
| Molecular Weight | 316.9 g/mol | [1] |
| pKa | 9.4 | [1] |
| Solubility in Water | 1 in 2 parts | [1] |
| Solubility in Alcohol | 1 in 1.5 parts | [1] |
| Solubility in Chloroform | 1 in 1.5 parts | [1] |
| Solubility in Acetone | 1 in 15 parts | [1] |
| Solubility in Ether | Practically insoluble | [1] |
| pH of 10% Solution | 3.6 to 5.0 | [1] |
For long-term stability, this compound should be stored in airtight containers protected from light [1]. The powder absorbs insignificant amounts of moisture at 23°C at relative humidities up to 60%; under more humid conditions, significant absorption occurs [1]. Aqueous solutions are stable when protected from oxygen and light [1].
Table 2: Storage Conditions and Stability Profiles for Different Formulations
| Formulation Type | Storage Conditions | Beyond-Use Date/Stability | Reference |
|---|---|---|---|
| Bulk Powder | Airtight containers, protected from light, ≤60% RH | Not specified | [1] |
| Oral Liquid (5 mg/mL) | Tight, light-resistant containers at room temperature or refrigerated | 90 days (99.07% remaining at RT, 97.59% refrigerated) | [2] |
| Plasma Samples | -70°C | Stable for 3 months with no degradation evidence | [3] [4] |
| Plasma Samples | Three freeze-thaw cycles | Stable with no degradation evidence | [3] [4] |
For bioequivalence studies and pharmacokinetic evaluations, a sensitive and validated HPLC method with UV detection has been developed for quantification of imipramine in human plasma [3].
For routine quality control of tablet formulations, a spectrophotometric method has been developed using potassium dichromate in the presence of sulfuric acid [5].
Imipramine undergoes photosensitized degradation in the presence of humic substances (HS) under simulated sunlight, with the excited triplet state of HS (³HS) being mainly responsible for this degradation [6]. The electron transfer interaction between ³HS and imipramine occurs with a bimolecular reaction rate constant of (4.9 ± 0.4) × 10⁹ M⁻¹·s⁻¹ [6].
Primary photodegradation products include hydroxylation, demethylation, and cleavage of the side chain, initiated by electron transfer from the nonbonding nitrogen electron of imipramine to ³HS* [6]. This degradation pathway is particularly relevant for environmental fate studies of imipramine.
Imipramine reacts with oxidising agents such as chloramine-T (CAT) in acid medium, following first-order kinetics with respect to CAT concentration and fractional-order kinetics with respect to both imipramine and H⁺ concentration [7]. The oxidation product has been identified as imipramine-5-N-oxide [7].
The following workflow diagram illustrates the comprehensive stability assessment protocol for this compound:
For extemporaneous compounding of this compound 5 mg/mL oral liquid [2]:
Quality-control assessment should include [2]:
The stability profile of this compound is well-characterized with proper storage conditions established for various formulations. The compound demonstrates robust stability in plasma samples under frozen conditions (-70°C) for at least three months and through multiple freeze-thaw cycles [3] [4]. For oral liquid formulations, a beyond-use date of 90 days is appropriate when stored in tight, light-resistant containers at either room or refrigerated temperatures [2]. The availability of validated stability-indicating methods, including HPLC-UV for biological samples and spectrophotometric methods for formulations, enables accurate monitoring of this compound stability throughout its shelf life and usage.
The core of investigating imipramine's intracellular activity involves treating infected host cells and quantifying the reduction in pathogen load over time. The protocols for different pathogens share a common workflow but have specific variations.
General Workflow for Intracellular Replication Assays The following diagram outlines the common steps involved in conducting these assays, from cell preparation to data analysis:
This protocol is adapted from a 2025 study using murine macrophage-like RAW 264.7 cells [1] [2].
This protocol is based on a 2017 study investigating imipramine's effect on CHIKV replication [3].
The table below summarizes key quantitative findings from recent studies on imipramine's intracellular effects.
| Pathogen / Disease Model | Host Cell / Animal Model | Key Imipramine Concentrations/Doses | Observed Effects | Citation |
|---|---|---|---|---|
| Chikungunya Virus (CHIKV) | Human skin fibroblasts (HFF1) | 10 µM to 100 µM | Dose-dependent inhibition of viral replication & production; near-complete inhibition at 100 µM. | [3] |
| Brucella abortus (Brucellosis) | RAW 264.7 macrophages / BALB/c mice | In vitro: 125 µM, 250 µM In vivo: 10 mg/kg, 20 mg/kg | Reduced intracellular bacterial replication; decreased splenic/hepatic bacterial load in mice. | [1] [2] | | Various Arboviruses (Zika, Dengue, West Nile) | Human cell lines | 75 µM | Strong inhibition of viral replication across multiple flaviviruses. | [3] |
To fully characterize imipramine's effects, the following complementary assays are recommended.
Imipramine is a cationic amphiphilic drug that accumulates in lysosomes and disrupts intracellular cholesterol trafficking. For several pathogens, this is the primary mechanism behind its antimicrobial activity, as illustrated below.
This disruption prevents cholesterol, a critical lipid, from reaching other cellular membranes. Many viruses, including CHIKV, require cholesterol in host cell membranes for key steps in their life cycle such as fusion, replication, and budding. By depleting membrane cholesterol, imipramine effectively inhibits these processes [3].
Repurposing imipramine as an intracellular anti-infective agent represents a promising strategy against challenging pathogens like Brucella and CHIKV. The protocols outlined provide a foundation for researchers to validate and expand upon these findings, potentially leading to new therapeutic options.
| Surfactant / Additive | Interaction Type | Key Finding / Effect on IMP | Experimental Conditions |
|---|---|---|---|
| Triton X-100 (TX-100) (Non-ionic) | Synergistic / Attractive [1] [2] [3] | Reduces Critical Micelle Concentration (CMC), enabling aggregation at lower drug concentrations; spontaneous process [1] [3]. | Aqueous, 0.050 mol·kg⁻¹ NaCl, 0.250 mol·kg⁻¹ Urea at 298 K [1] [3]. |
| Dodecylethyldimethylammonium Bromide (DDAB) (Cationic) | Synergistic / Attractive [4] | Increases surface activity; mixed systems are more densely packed at the interface than individual components [4]. | Aqueous and electrolyte solutions; studied via tensiometry and FT-IR [4]. |
| Electrolyte (NaCl) | Enhances Synergism [1] [4] [2] | Increases spontaneity of micellization; strengthens attractive interaction in IMP+TX-100 mixtures [1] [3]. | 0.050 mol·kg⁻¹ concentration [1] [3]. |
| Urea (U) | Destabilizes Synergism [1] [3] | Decreases spontaneity of micellization; weakens attractive interaction in mixed systems [1] [3]. | 0.250 mol·kg⁻¹ concentration [1] [3]. |
This is a standard method for determining the Critical Micelle Concentration (CMC) and investigating interactions in pure and mixed systems.
1. Principle The method is based on measuring the surface tension of solutions. A sharp break in the plot of surface tension versus concentration of the amphiphile indicates the CMC, the point at which micelle formation begins [1] [2] [3].
2. Materials and Equipment
3. Procedure 1. Preparation of Stock Solutions: Prepare stock solutions of IMP and the surfactant (e.g., TX-100) in the desired media (aqueous, NaCl solution, or urea solution) at concentrations above their expected CMC [1] [3]. 2. Preparation of Mixed Solutions: Prepare a series of solutions with fixed IMP-to-surfactant molar ratios (e.g., 1:1, 1:3) by mixing appropriate volumes of stock solutions and diluting with the solvent [1] [3]. 3. Surface Tension Measurement: Measure the surface tension of each solution in the series, starting from low to high concentration. 4. Data Plotting and CMC Determination: Plot surface tension against the logarithm of the concentration. The CMC is identified as the concentration at which a distinct break or change in the slope of the curve occurs [1] [3].
4. Data Analysis Various models (e.g., Rosen's model) are applied to the surface tension data to calculate parameters such as the interaction parameter (β), which indicates synergism (if β is negative), and thermodynamic parameters like Gibbs free energy of adsorption (ΔG°ads) to assess spontaneity [4] [2] [3].
The following diagram illustrates the typical workflow for a mixed micelle study, from preparation to analysis.
To confirm the physical interactions suggested by tensiometry, researchers often use spectroscopic techniques:
Q1: Why is mixed micellization a preferred technique for enhancing IMP's solubility? Pure IMP has a high CMC, requiring a large amount of the drug to form micelles, which can lead to increased side effects and costs. Forming mixed micelles with surfactants significantly lowers the CMC, promoting aggregation and solubility at much lower, more therapeutically relevant drug concentrations [1] [3].
Q2: How do electrolytes and urea affect mixed micelle formation?
Q3: What analytical methods can be used to verify IMP concentration and assay in formulated tablets? While not directly a solubility technique, verifying drug content is crucial. Spectrophotometric methods are common. One validated method involves oxidizing IMP with potassium dichromate in sulfuric acid to form a green-colored product, which is then measured at 620 nm. This method is linear in the range of 1–14 μg mL⁻¹ [5]. HPLC methods are also described in pharmacopeias for a more specific assay [6] [5].
Here are answers to common questions and solutions for specific interference problems you might encounter.
1. How can I resolve interference from compounds that absorb in the UV region? Problem: Sample matrices or metabolites with similar UV absorption profiles can interfere with the accurate quantification of imipramine, especially in UV-Vis spectrophotometry. Solution: Employ charge-transfer (CT) complexation to shift the analyte's absorption into the visible spectrum. This leverages the specific reaction between imipramine (electron donor) and reagents like p-benzoquinones (electron acceptors), moving the measurement away from common UV interferences [1].
2. What can cause low recovery or poor sensitivity in HPLC-UV analysis of plasma samples? Problem: Insufficient sensitivity to measure low plasma concentrations (e.g., after a single oral dose) or inconsistent recovery due to complex matrix effects [2]. Solution: Optimize the sample preparation with a robust liquid-liquid extraction (LLE) protocol. An efficiently cleaned-up sample reduces matrix interference and concentrates the analyte, enabling the use of a standard UV detector for sensitive quantification [2].
3. How can I improve the selectivity of my method for imipramine over its metabolites? Problem: The main metabolite, desipramine, has a structure very similar to imipramine and can co-elute or interfere in analysis [3]. Solution: Use Molecularly Imprinted Polymers (MIPs) as a selective sorbent in sample preparation. MIPs are synthetic materials with cavities tailored to the template molecule (imipramine), offering high specificity [3].
Here are detailed methodologies for the key techniques mentioned in the troubleshooting guides.
Protocol 1: Visible Spectrophotometry via Charge-Transfer Complexation [1] This method is ideal for quantifying imipramine in pharmaceutical formulations with minimal interference.
Protocol 2: Sensitive HPLC-UV Analysis with LLE from Plasma [2] This method is validated for bioequivalence and pharmacokinetic studies.
The table below summarizes key parameters for the analytical methods discussed.
| Method | Principle | Analytical Range | Key Parameter (Wavelength/LOQ) | Best for Application |
|---|---|---|---|---|
| CT-Complex (pCA) [1] | Charge-transfer to visible spectrum | Not specified | 530 nm | Pharmaceutical formulations |
| CT-Complex (DDQ) [1] | Charge-transfer to visible spectrum | Not specified | 585 nm | Pharmaceutical formulations |
| HPLC-UV with LLE [2] | Reverse-phase chromatography | 3 - 40 ng/mL | LOQ: 3 ng/mL | Human plasma (PK studies) |
| Oxidation with K₂Cr₂O₅ [4] [5] | Oxidation & formation of green product | 1 - 14 μg/mL | 620 nm | Tablet formulations |
The following diagram outlines a logical pathway for selecting the appropriate interference resolution strategy based on your sample type and analytical challenge.
The table below consolidates quantitative data and strategic insights for working with imipramine CT complexes.
| Factor | Key Quantitative Data | Stability Improvement Strategy |
|---|
| Solvent Polarity | Formation constant (Kf) in dichloromethane (DCM): 1.25 x 104 L/mol. Kf in acetonitrile (AN): 4.52 x 103 L/mol [1]. | Use less polar solvents (like DCM) to enhance the initial stability of the formed CT complex [1]. | | Inclusion Complexation | β-cyclodextrin (β-CD) forms bimodal inclusion complexes with imipramine. One mode is more stable by 4.70 kcal/mol [2]. | Utilize β-Cyclodextrin to encapsulate the drug molecule, shielding it from degradation and improving its therapeutic profile [2]. | | Degradation Kinetics | Pseudo-first-order rate constants (k1) for the formation of the ionic intermediate in AN and DCM are on the order of 10-3 s-1 at 25°C [1]. | Conduct experiments at lower temperatures and minimize analysis time after mixing to reduce the progression of sequential degradation reactions [1]. |
Here are detailed methodologies for key experiments related to the formation and study of imipramine CT complexes.
This protocol is adapted from kinetic and thermodynamic studies of the imipramine-DDQ complex [1].
The following diagram illustrates the sequential reaction pathway and key experimental observations for the imipramine-DDQ system.
This protocol is based on structural studies of β-cyclodextrin inclusion complexes with imipramine [2].
Q1: Why does my imipramine-DDQ solution change color over time, and how does this affect quantification? The initial rapid formation of a colored CT complex is followed by slower consecutive reactions that consume the complex, forming a final product [1]. This time-dependent evolution means that the absorbance is not stable. For accurate quantification, it is critical to standardize the time between mixing the reagents and taking the spectrophotometric measurement. Using a stopped-flow apparatus or rigorously controlling and reporting the time is recommended.
Q2: How can I determine if my complex is an outer-sphere or inner-sphere (electron-transfer) complex? The appearance of a strong, broad absorption band in the visible region (e.g., 450-600 nm for the DDQ complex) that is not present in the individual components is characteristic of a CT complex [1]. The subsequent formation of a radical anion (e.g., DDQ•⁻), indicated by specific peaks (e.g., 588, 547, 465 nm), suggests the initial outer-sphere complex transforms into an inner-sphere complex where an electron is transferred [1]. Kinetic analysis is required to model these sequential steps.
Q3: Besides solvent choice, what other strategy can I use to physically stabilize the imipramine molecule? Forming an inclusion complex with β-cyclodextrin is a highly effective strategy. X-ray crystallography shows that β-CD can encapsulate either the tricyclic ring system or the side chain of imipramine, stabilizing it through host-guest interactions [2]. This encapsulation can protect the drug from hydrolysis, oxidation, and other degradation pathways, thereby improving its overall stability.
| Method Principle | Reagents Used | Analytical Wavelength | Linear Range (μg mL⁻¹) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stoichiometry (Drug:Reagent) | Key Optimization Findings |
|---|---|---|---|---|---|---|
| Oxidation with Inorganic Reagent [1] [2] | 0.01% K₂Cr₂O₇, 10 M H₂SO₄ | 620 nm | 1 - 14 | 2.25 × 10⁴ | 2:1 | Optimal: 14 μg/mL drug, 0.6 mL K₂Cr₂O₇, 5.0 mL H₂SO₄ [1] [2] |
| Charge-Transfer Complex (pCA) [3] | p-Chloranilic acid (pCA) | 530 nm | Information missing | ~1,200 - 1,400 | 1:1 | High formation constants (10³-10⁵ L/mol); complex stable in chloroform-acetonitrile [3] |
| Charge-Transfer Complex (DDQ) [3] | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 585 nm | Information missing | ~3,600 - 3,850 | 1:1 | DDQ yields higher molar absorptivity and complex stability vs. pCA [3] |
| Metal Complex Formation [4] | Fe(III)-SCN⁻ complex | 460 nm | Information missing | 2.77 - 3.16 × 10³ | Information missing | Method based on enhanced color of Fe(III)-SCN⁻ complex by imipramine [4] |
| Ion-Pair Complex (Extractive) [5] | Eriochrome Cyanine R (ECR) | Information missing | 10 - 80 | Information missing | Information missing | Forms reddish complex in neutral medium, extracted into n-butanol [5] |
Here are the step-by-step procedures for two of the prominently featured methods.
This method is optimized using a Box-Behnken design (BBD) [1] [2].
This method is noted for its simplicity and use of readily available instrumentation [3].
Here are solutions to some typical problems you might encounter.
Problem: Low Color Development or Absorbance
Problem: Poor Reproducibility or Precision
Problem: Non-Linear or Non-Compliant Calibration Curve
To help you visualize the process of choosing and implementing a method, the following diagram outlines the key decision points and steps.
The table below summarizes key parameters from studies on various imipramine mixed micelle systems, which are crucial for selecting and optimizing your composition.
| Mixed System Components | Experimental Technique | Key Findings & Optimized Parameters | Citation |
|---|---|---|---|
| Imipramine HCl + Ionic Liquid (HMICL-16) | Tensiometry, FTIR, UV-Vis, DFT | Strong synergistic interaction (negative β parameter); Low CMC; Spontaneous micellization (ΔG°mic = -17.82 kJ/mol in water). | [1] |
| Imipramine HCl + Conventional/Gemini Surfactants (CTAB, 16-s-16) | Conductometry | Attractive interactions (negative β parameter at all temps/compositions); Non-ideal mixing (activity coefficients <1). | [2] |
| Imipramine HCl + Non-Ionic Surfactant (Triton X-100) | Tensiometry, UV-Vis | Synergistic interaction confirmed; CMC and spontaneity increased with NaCl, decreased with urea. | [3] [4] |
| Imipramine HCl + Surface Active Ionic Liquid (C12MIMBr) | Conductometry | Non-ideal behavior; Interaction parameter (β) varied with composition; Molecular structure of drug affects interaction strength. | [5] |
| Imipramine HCl + Cationic Surfactant (Benzethonium Chloride) | Tensiometry, FTIR, UV-Vis | CMC lower in NaCl, higher in urea/thiourea; Interaction strength increased with surfactant mole fraction. | [6] |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your optimization process.
This method is used to determine the critical micelle concentration (CMC) by measuring the specific conductivity of the solution.
This technique measures surface tension to determine CMC and understand adsorption at interfaces.
Issue: High or inconsistent CMC values.
Issue: Solvent environment affects micelle stability.
Issue: Need to confirm molecular interaction between components.
The following diagram outlines a logical workflow for optimizing your mixed micelle composition, based on the methodologies described.
The permeability of imipramine is not governed by a single mechanism but by a combination of passive and active processes. The table below summarizes the key factors:
| Factor | Mechanism/Component | Impact on Imipramine Permeability | Supporting Evidence |
|---|---|---|---|
| P-gp Efflux | Active transport out of brain endothelial cells by P-glycoprotein. | Reduces brain concentration. Inhibition increases cerebral uptake. [1] | In vivo rat microdialysis: Verapamil/CsA pretreatment significantly increased imipramine concentration in brain microdialysate. [1] |
| Passive Diffusion | Movement across lipid membranes driven by concentration gradient. | Governs baseline permeability; depends on physicochemical properties (e.g., lipophilicity). [2] | PAMPA-BBB models predict passive permeability; imipramine is a substrate with measurable effective permeability (Pe). [3] |
| Other Transporters | Uptake/OCT family, PMAT; not fully characterized for imipramine. | Influences net flux across BBB; properties distinct from known transporters. [4] | In vitro TR-BBB13 cell uptake: Time-, temperature-dependent, and saturable (Km 37.6 µM), suggesting carrier-mediated transport. [4] |
| Metabolic Enzymes | CYP2C19, CYP2D6, CYP3A4, CYP1A2; converts imipramine to active (desipramine) and inactive metabolites. [5] | Alters concentration of parent compound available for permeation; drug-drug interactions can affect levels. [6] | Human liver microsomes: Imipramine competitively inhibits CYP2C19 and CYP2D6. [6] Pharmacogenetics: CYP2D6/CYP2C19 poor metabolizer status increases plasma levels. [7] |
Here are detailed methodologies for key experiments cited in the research to help you evaluate imipramine permeability and the impact of P-gp.
This protocol, adapted from O'Brien et al. (2012), allows direct monitoring of unbound imipramine concentrations in the brain extracellular fluid. [1]
Key Question: Does P-gp inhibition enhance the intracerebral concentration of imipramine?
Application: To experimentally reduce imipramine's brain permeability (by enhancing its efflux), you would investigate the inverse—how P-gp activity limits it. Inhibiting P-gp should demonstrate an increase in brain permeability.
Experimental Workflow:
The Parallel Artificial Membrane Permeability Assay is a high-throughput method to predict passive diffusion across the BBB. [3]
Key Question: What is the baseline passive permeability of imipramine across a brain-mimetic lipid membrane?
Application: This measures inherent passive permeability. A low Pe might prompt strategies to chemically modify the drug for better passive diffusion.
Experimental Workflow:
Q1: How do pharmacogenetics affect imipramine dosing and permeability? A1: Pharmacogenetics primarily influence systemic exposure, which indirectly affects the amount of drug available to cross the BBB. CYP2D6 poor metabolizers (PMs) have higher plasma concentrations of imipramine and desipramine at standard doses. [7] [5] To avoid side effects from high systemic exposure, guidelines recommend a 50-70% reduction of the standard starting dose for CYP2D6 PMs. [7] While not directly altering permeability, this reduced dosing is crucial for managing overall CNS exposure.
Q2: Our in vitro PAMPA data shows good imipramine permeability, but in vivo brain levels are low. What could explain this discrepancy? A2: This is a classic sign of active efflux. PAMPA only measures passive diffusion. A discrepancy between high PAMPA permeability and low in vivo brain uptake strongly suggests the involvement of active transport systems, most notably P-gp efflux, which is not present in the PAMPA model. [3] [1] You should investigate this using the microdialysis protocol with P-gp inhibitors.
Q3: Are there any known compounds that can enhance imipramine's brain penetration? A3: Yes, co-administration with P-gp inhibitors can enhance brain penetration. Preclinical studies show that verapamil and cyclosporin A (CsA) significantly increase the concentration of imipramine in the brain without altering its plasma pharmacokinetics. [1] This supports the hypothesis that inhibiting efflux transporters is a viable strategy to optimize brain permeability.
The table below summarizes two key methods for the spectrophotometric determination of Imipramine Hydrochloride. The Charge-Transfer Complexation method is recommended for its better recovery and precision [1].
| Feature | UV-Spectrophotometry | Charge-Transfer Complexation |
|---|---|---|
| Principle | UV light absorption by the drug molecule [1] | Molecular interaction forming a colored complex with an acceptor (e.g., Chloranilic Acid) [1] |
| Analytical Wavelength | 255 nm [1] | 526 nm [1] |
| Beer's Law Range | 0.98 - 7.85 mg% [1] | 1.96 - 19.63 mg% [1] |
| Stoichiometry | Not Applicable | 1:1 (Drug : Chloranilic Acid) [1] |
| Key Advantage | Simplicity | Better recoveries, higher reproducibility, and precision [1] |
A third, more recently published method using Potassium Dichromate is also available. Its parameters are detailed in the table below for your reference.
| Feature | Oxidation with Potassium Dichromate |
|---|---|
| Principle | Oxidation of Imipramine HCl by K₂Cr₂O₇ in acidic medium, forming a green product [2] |
| Analytical Wavelength | 620 nm [2] |
| Beer's Law Range | 1 - 14 μg/mL [2] |
| Stoichiometry | 2:1 (Drug : Potassium Dichromate) [2] |
| Optimal Reagent Volumes | 0.6 mL of 0.01% K₂Cr₂O₇; 5.0 mL of 10 M H₂SO₄ [2] |
| Key Advantage | High precision and successful application in tablet analysis [2] |
This method is highly recommended for routine laboratory assay due to its robustness [1].
This method offers an alternative with a different detection wavelength [2].
Reproducibility issues often stem from minor, un-controlled variables. Here is a guide to diagnose and resolve common problems.
How can I improve precision and recovery in my imipramine assay? Switch from direct UV methods to the Charge-Transfer Complexation method with chloranilic acid. Research demonstrates this method provides better recoveries with higher reproducibility and precision, making it superior for routine analysis [1].
What are the critical factors for the potassium dichromate method? The key is adhering to the optimized volumes. For a 14 μg mL⁻¹ imipramine solution, use exactly 0.6 mL of 0.01% potassium dichromate and 5.0 mL of 10 M sulfuric acid. Deviating from these volumes can reduce the efficiency of the colored product formation [2].
Why are my calibration results inconsistent? This is often due to uncontrolled temperature. The stability of the charge-transfer complex is temperature-dependent, with a higher enthalpy change (ΔH° = -2.902 Kcal) indicating better stability at lower temperatures [1]. Ensure your reactions and standards are prepared and measured at a consistent, controlled temperature.
How do I confirm the method's suitability for tablet formulations? Both the charge-transfer and potassium dichromate methods have been successfully applied to commercial tablets. They show good agreement with reference methods and recoveries close to 100%, indicating that common excipients do not interfere [1] [2].
Using surfactants like TX-100 can improve imipramine's characteristics by forming mixed micelles, which enhance drug solubility and stability in biological environments. This method reduces the required drug concentration and minimizes side effects [1].
Key Experimental Parameters for IMP-TX-100 Mixed Systems are summarized in the table below:
| Parameter | Condition / Value | Description / Significance |
|---|---|---|
| Surfactant | Triton X-100 (TX-100) | Non-ionic surfactant, physiologically more sustainable than ionic surfactants. Acts as a drug carrier [1]. |
| Mole Ratios | Five varying ratios of IMP:TX-100 | Evaluates interaction and efficiency across different compositions [1]. |
| Media | Water (H2O), 50 mmol·kg⁻¹ NaCl, 250 mmol·kg⁻¹ urea | Mimics different physiological conditions. NaCl enhances synergism; urea reduces it [1]. |
| Critical Micelle Concentration (cmc) | Lower in mixtures than singular components | Indicates higher surface activity and reduced drug concentration required for micelle formation [1]. |
| Interaction Parameter (βσ) | Negative values in all media | Indicates attractive interaction/synergism between IMP and TX-100 at the interface [1]. |
| Gibbs Energy of Adsorption (ΔG°ads) | Negative values in all media | Confirms spontaneity of the adsorption process [1]. |
This protocol determines critical micelle concentration (cmc) and interfacial parameters of Imipramine Hydrochloride (IMP) and Triton X-100 (TX-100) mixed systems [1].
Q: Why use TX-100 over other surfactants for imipramine delivery?
Q: How do salt and urea in the medium affect the IMP-TX-100 system?
Q: The measured cmc is inconsistent. What could be wrong?
The following diagram illustrates the synergistic interaction and mixed micelle formation between Imipramine (IMP) and Triton X-100 (TX-100).
This diagram illustrates the formation of a mixed monolayer at the interface and mixed micelles in the solution bulk. The process is spontaneous and enhanced in NaCl media, while urea weakens the interaction [1].
The table below summarizes the core characteristics of imipramine and its active metabolite, desipramine.
| Feature | Imipramine | Desipramine |
|---|---|---|
| Drug Class | Tricyclic Antidepressant (TCA) | Tricyclic Antidepressant (TCA) [1] |
| Primary Role | Parent Drug | Active Metabolite of Imipramine [2] [3] |
| Key Metabolic Pathways | CYP2C19, CYP2D6, CYP1A2 [3] | CYP2D6 [4] |
| Primary Action | Serotonin and Norepinephrine Reuptake Inhibition | Primarily Norepinephrine Reuptake Inhibition [3] |
| Elimination Half-life | ~20 hours [1] [3] | ~22 hours [1] |
| Protein Binding | ~86% [3] | Information not supplied in search results |
| Bioavailability | 94-96% [3] | Information not supplied in search results |
| Active Hydroxylated Metabolites | Yes (e.g., 2-OH-imipramine) | Yes (e.g., 2-OH-desipramine) [5] [6] |
| Clinical Applications (per sources) | Depression, Panic Disorder, Enuresis [1] [3] | Depression, ADHD, Irritable Bowel Syndrome [1] |
The distinct clinical effects of imipramine and desipramine arise from their different affinities for molecular targets. Desipramine is a more potent and selective norepinephrine reuptake inhibitor, while imipramine has a more balanced effect on serotonin and norepinephrine systems [3]. The following table shows their binding affinity (Ki in nM) for key targets; a smaller Ki value indicates stronger binding.
| Target | Imipramine (Ki, nM) | Desipramine (Ki, nM) |
|---|---|---|
| Serotonin Transporter (SERT) | 1.3 - 1.4 [3] | 17.6 - 163 [3] |
| Norepinephrine Transporter (NET) | 20 - 37 [3] | 0.63 - 3.5 [3] |
| Dopamine Transporter (DAT) | 8500 [3] | 3190 [3] |
| Histamine H1 Receptor | 7.6 - 37 [3] | 60 - 110 [3] |
| Muscarinic Acetylcholine Receptor (mACh) | 46 [3] | 66 - 198 [3] |
| Alpha-1 Adrenergic Receptor | 32 [3] | 23 - 130 [3] |
This binding profile explains side effects: high affinity for H1 and mACh receptors is linked to sedative and anticholinergic effects (e.g., dry mouth, constipation) common to TCAs [3].
For research replication and analysis, here are methodologies from key studies.
A study used in vitro data with Physiologically-Based Pharmacokinetic (PBPK) modeling to predict desipramine exposure after imipramine administration [4].
The experimental workflow for this study can be visualized as follows:
A 1997 study investigated a novel, non-monoamine mechanism of action for both compounds [7] [8].
This compound (IMP) is a prototypical tricyclic antidepressant (TCA). Its chemical name is 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenz[b,f]azepine hydrochloride, with a molecular formula of C₁₉H₂₄N₂·HCl and a molecular weight of 316.87 g/mol [1] [2]. It acts primarily as a potent inhibitor of serotonin and noradrenalin transporters [2]. Beyond its antidepressant properties, IMP exhibits amphiphilic characteristics, featuring a large, rigid tricyclic hydrophobic ring and a small, hydrophilic alkylamine head group [3] [4] [5]. This structure allows it to undergo micellization—forming molecular aggregates—in aqueous and other solvent environments, though at a relatively high critical micelle concentration (cmc) when alone [3] [4]. This guide evaluates the behavior of IMP in different solvent systems, particularly in mixtures with the non-ionic surfactant Triton X-100, which is relevant for enhancing drug delivery and formulation [3] [4] [5].
The following table outlines the core methodologies from the primary research underpinning this guide.
Table 1: Summary of Key Experimental Protocols for IMP-TX-100 Mixture Analysis
| Study Focus | Primary Methods Used | Solvent Systems Evaluated | Key Measured Parameters | Source |
|---|---|---|---|---|
| Mixed Micellization Behavior | Tensiometry, UV-Visible Spectroscopy | Aqueous, 0.050 mol·kg⁻¹ NaCl, 0.250 mol·kg⁻¹ Urea | Critical Micelle Concentration (cmc), Interaction Parameter (β), Thermodynamic Parameters (ΔG) | [3] [4] [6] |
| Interfacial & Molecular Interaction | Tensiometry, 1H NMR, FT-IR | Aqueous, 50 mmol·kg⁻¹ NaCl, 250 mmol·kg⁻¹ Urea | Surface Excess (Γmax), Adsorption Energy (ΔGads0), Molecular Shifts | [5] |
| Analytical Method for IMP Determination | UV-Visible Spectrophotometry | Sulfuric Acid Medium | Absorbance, Optimal Reaction Conditions, Stoichiometry | [7] |
The following tables consolidate quantitative findings on the behavior of IMP and IMP+TX-100 mixtures.
Table 2: Critical Micelle Concentration (cmc) and Interaction Parameters in Different Solvents at 298 K
| System | Molar Ratio (IMP:TX-100) | cmc in H2O (mmol·kg⁻¹) | cmc in 0.050 mol·kg⁻¹ NaCl | cmc in 0.250 mol·kg⁻¹ Urea | Interaction Parameter (β) |
|---|---|---|---|---|---|
| Pure TX-100 | - | 0.24 [3] | Decreased [3] [4] | Increased [3] [4] | - |
| Pure IMP | - | 49.0 [3] | Decreased [3] [4] | Increased [3] [4] | - |
| Mixture 1 | 1:1 | 0.56 [3] | Decreased vs. H2O [3] [4] | Increased vs. H2O [3] [4] | -8.34 [3] |
| Mixture 2 | 1:2 | 0.38 [3] | Decreased vs. H2O [3] [4] | Increased vs. H2O [3] [4] | -10.21 [3] |
Table 3: Thermodynamic Parameters for IMP+TX-100 Mixed Micellization in Aqueous Solution
| Molar Ratio (IMP:TX-100) | Standard Gibbs Free Energy (ΔGm0, kJ·mol⁻¹) | Excess Free Energy (ΔGex, kJ·mol⁻¹) | Interpretation |
|---|---|---|---|
| 1:1 | -37.85 [3] | -1.92 [3] | Process is spontaneous and thermodynamically favorable. |
| 1:2 | -39.83 [3] | -2.58 [3] | Higher TX-100 fraction increases spontaneity. |
For researchers seeking to replicate or build upon these findings, here are detailed methodologies.
This protocol is adapted from studies investigating IMP and TX-100 mixtures [3] [4] [5].
This method, primarily used for quantifying IMP, can also confirm interactions in mixtures [7].
The experimental workflow for these analyses can be visualized as follows:
The data demonstrates that the solvent environment significantly alters the self-assembly behavior of IMP and TX-100.
While IMP's primary mechanism is neurotransmitter reuptake inhibition, recent research highlights its potential antitumor effects through autophagy induction and tumor microenvironment reprogramming [2]. The interaction with surfactants like TX-100 can be visualized as a model for its interaction with biological membranes, crucial for its delivery and efficacy.
The formation of mixed micelles with TX-100 is significant for drug delivery. It can enhance the solubility and stability of IMP in physiological environments, potentially reducing the required dosage and mitigating side effects by improving targeted delivery [3] [4] [5]. The negative values of the Gibbs free energy of adsorption (ΔGads0) confirm the spontaneity of this process at the interface, which is a key factor in membrane penetration and drug absorption [5].
The evaluation of this compound in different solvent systems reveals critical insights for pharmaceutical science. The synergistic interaction between IMP and the non-ionic surfactant TX-100 leads to the formation of mixed micelles with enhanced surface activity and lower cmc compared to the individual components [3] [4]. The solvent environment (NaCl or urea) plays a decisive role in modulating this interaction, with salt promoting and urea inhibiting micelle formation [3] [5].
For researchers and drug development professionals, these findings suggest that:
Key experimental findings, particularly on dopamine signaling, highlight the clinical implications of these mechanistic differences.
Animal studies using in vivo microdialysis provide direct evidence of the differential impact on the mesolimbic dopamine pathway [1].
1. Experimental Protocol for Microdialysis Study
2. Key Experimental Findings
These experimental workflows and the relationship between drug action and neuronal output can be visualized as follows:
The distinct pharmacological profiles lead to directly observable differences in clinical use.
| Aspect | Imipramine | SSRIs |
|---|---|---|
| Common Side Effects | High incidence of anticholinergic (dry mouth, constipation, urinary retention), antihistaminergic (sedation), and antiadrenergic (orthostatic hypotension) effects [2] [3] | Lower incidence of anticholinergic and cardiovascular side effects; more commonly associated with nausea, headache, insomnia, and sexual dysfunction [4] [5] |
| Overdose Risk | High risk; can lead to lethal cardiac arrhythmias, seizures, and coma due to sodium channel blockade [2] | Safer profile; rarely fatal in overdose, though citalopram/escitalopram carry a risk of QT prolongation [4] [5] |
| Key Clinical Considerations | Higher risk of inducing a "manic switch" in bipolar patients; may worsen psychosis in schizophrenia [1] | First-line treatment due to superior safety and tolerability; carries an FDA warning for increased suicidality risk in young adults [4] [5] |
The mechanistic pathways and their clinical consequences are summarized below:
For researchers and scientists, the choice between these mechanisms is not merely historical but informs modern drug design.
| Analytical Method | Detection Principle | Analytical Parameters | Key Findings & Advantages |
|---|
| UV-Spectrophotometry [1] [2] | Direct UV absorption by the drug molecule | Wavelength: 255 nm Linearity Range: 0.98 - 7.85 mg% Stoichiometry: Not Applicable | Simpler method but with a narrower linear range. | | Charge-Transfer Complexation [1] [2] | Molecular complex formation with Chloranilic acid (CTA) | Wavelength: 526 nm Linearity Range: 1.96 - 19.63 mg% Stoichiometry (Drug:CTA): 1:1 Enthalpy Change (ΔH°): -2.902 kcal/mol | Superior method: Wider linear range, better recovery, higher reproducibility, and precision. Complex is more stable at lower temperatures. [1] [2] |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies.
This method is recommended for its superior performance in the quantitative assay of Imipramine Hydrochloride.
This protocol investigates the interaction of this compound with a non-ionic surfactant, which is pharmaceutically relevant for drug delivery.
The experimental workflow for these analytical and behavioral studies can be visualized as follows:
The table below synthesizes the core characteristics of three distinct analytical techniques for imipramine quantification.
| Method | Key Principle / Interaction | Linear Range | Reported Sensitivity (LOQ/LOD) | Primary Application & Notes |
|---|---|---|---|---|
| HPLC-UV [1] | Reverse-phase chromatography on a C18 column with UV detection at 252 nm. | 3 - 40 ng/mL (in plasma) | LOQ: 3 ng/mL [1] | Bioequivalence & Pharmacokinetics; Uses liquid-liquid extraction for high-sensitivity plasma analysis [1]. |
| UHPLC-Q-TOF-MS [2] | Reverse-phase chromatography coupled with high-resolution mass spectrometry. | 5 - 1000 ng/mL (in serum) | LOQ: 5 ng/mL [2] | Therapeutic Drug Monitoring; Quantifies imipramine and its active metabolite desipramine; simple protein precipitation preparation [2]. |
| Spectrophotometry [3] | Oxidative coupling with potassium dichromate in acidic medium, measuring green product at 620 nm. | 1 - 14 μg/mL (in solution) | LOD: Not specified; low μg/mL range implied [3] | Tablet Formulation Analysis; Optimized for solid dosage forms; not suitable for low-concentration biological samples [3]. |
Here is a more detailed breakdown of the experimental workflows for the two methods suitable for biological sample analysis.
This method is designed for high sensitivity in complex matrices like human plasma.
Sample Preparation (Liquid-Liquid Extraction)
Chromatographic Conditions
This method leverages advanced instrumentation for rapid and specific analysis.
Sample Preparation (Protein Precipitation)
Chromatographic & Mass Spec Conditions
MSE scan function for simultaneous precursor and fragment ion detection.The following diagram outlines the general decision-making workflow for selecting and applying these methods, based on the research objectives.
When deciding on an assay protocol, consider these factors derived from the experimental data:
Irritant